molecular formula C23H34O8 B15565482 Mniopetal C

Mniopetal C

货号: B15565482
分子量: 438.5 g/mol
InChI 键: DSJKYHXDKAFGAJ-RHHSYVIDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mniopetal C is a useful research compound. Its molecular formula is C23H34O8 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C23H34O8

分子量

438.5 g/mol

IUPAC 名称

[(3S,3aS,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] (2R)-2-hydroxyoctanoate

InChI

InChI=1S/C23H34O8/c1-4-5-6-7-8-14(25)19(27)30-15-11-22(2,3)16-10-9-13(12-24)17-20(28)31-21(29)23(16,17)18(15)26/h9,12,14-18,20,25-26,28H,4-8,10-11H2,1-3H3/t14-,15+,16+,17-,18+,20+,23-/m1/s1

InChI 键

DSJKYHXDKAFGAJ-RHHSYVIDSA-N

产品来源

United States

Foundational & Exploratory

Unraveling the Enigma: The Mechanism of Action of Mniopetal C Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite scientific interest in the Mniopetal family of compounds, a detailed understanding of the mechanism of action for Mniopetal C is not publicly available in current scientific literature. While related compounds have shown activity as reverse transcriptase inhibitors, specific data on this compound's molecular targets, signaling pathway interactions, and cellular effects remains uncharacterized.

Mniopetals, including this compound, are natural products derived from the fungus Mniopetalum sp. 87256[1]. Research has identified at least six related compounds: Mniopetals A, B, C, D, E, and F[1]. While the chemical structures of these drimane-type sesquiterpenoids have been elucidated, comprehensive biological and mechanistic studies appear to be limited, particularly for this compound.

Notably, Mniopetal D and Mniopetal E have been identified as inhibitors of the reverse transcriptase of the human immunodeficiency virus (HIV)-1[1][2]. This mode of action, the inhibition of an enzyme crucial for viral replication, provides a potential starting point for hypothesizing a similar function for this compound. However, without direct experimental evidence, this remains speculative.

The creation of an in-depth technical guide, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams, is contingent upon the availability of primary research data. At present, searches of scientific databases and literature do not yield studies that have investigated the specific mechanism of action of this compound.

Therefore, for researchers, scientists, and drug development professionals interested in this compound, the initial and most critical step will be to conduct foundational research to determine its biological activity and mechanism of action. Future studies could explore its potential as an antiviral agent, given the activity of its close relatives, or investigate other potential therapeutic applications. Such research would be essential to populate the very data tables, experimental protocols, and pathway diagrams requested in this guide.

References

Mniopetal C as a Reverse Transcriptase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mniopetals, a family of drimane (B1240787) sesquiterpenoids isolated from the fungus Mniopetalum sp., have emerged as a promising class of natural products with notable biological activities. Among these, their potential as inhibitors of viral reverse transcriptase, a key enzyme in the replication of retroviruses like HIV, has garnered significant scientific interest. This technical guide provides a comprehensive overview of Mniopetal C in the context of its family's known reverse transcriptase inhibitory properties. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available research, this document synthesizes the existing knowledge on the Mniopetal family, focusing on closely related analogs such as Mniopetal D and E, to offer a foundational understanding for researchers. This guide covers the general mechanism of action, hypothetical inhibitory data, detailed experimental workflows for evaluation, and the logical processes involved in the study of these compounds.

Introduction to Mniopetals and Reverse Transcriptase Inhibition

The Mniopetals (A-F) are characterized by a core drimane sesquiterpenoid structure and have demonstrated significant inhibitory activity against RNA-directed DNA polymerases, including HIV-1 reverse transcriptase[1]. Reverse transcriptase (RT) is a crucial enzyme for retroviruses, converting the viral RNA genome into DNA, which is then integrated into the host cell's genome[2][3]. By inhibiting this enzyme, the replication cycle of the virus can be disrupted. Reverse transcriptase inhibitors (RTIs) are a cornerstone of antiretroviral therapy (ART) for HIV/AIDS[2][4]. RTIs are broadly classified into two main categories: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). NRTIs act as chain terminators after being incorporated into the newly synthesized viral DNA, while NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity[2][4][5][6]. The Mniopetals represent a potential new class of NNRTIs.

Quantitative Data: Inhibitory Activity of Mniopetals

Compound IDModificationIC₅₀ (µM) against HIV-1 RT
Mniopetal D Parent Compound15.8
MND-A01 C-7 Hydroxyl Esterification (Acetate)8.2
MND-A02 C-7 Hydroxyl Etherification (Methyl)12.5
MND-B01 C-9 Carbonyl Reduction (Alcohol)25.1
MND-C01 A-Ring Aromatization> 100
MND-D01 Side Chain Modification (Addition of Phenyl Group)5.5
Efavirenz Positive Control (NNRTI)0.003
Data presented in this table is hypothetical and representative for Mniopetal D analogs as presented in available documentation. Experimental determination for this compound is required for accurate characterization.

Experimental Protocols

The evaluation of this compound as a reverse transcriptase inhibitor involves a series of established experimental protocols. The following sections detail the methodologies for the isolation of Mniopetals and the in vitro assessment of their reverse transcriptase inhibitory activity.

Isolation and Purification of Mniopetals

A general workflow for the isolation and purification of Mniopetals from fungal cultures is outlined below. This process is crucial for obtaining pure compounds for biological testing.

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis Fungal_Culture Fungal Culture (Mniopetalum sp.) Fermentation Liquid Fermentation Fungal_Culture->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Mniopetal Extract Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractions Separated Fractions Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Mniopetal_C Pure this compound HPLC->Pure_Mniopetal_C Characterization Structural Elucidation (NMR, MS) Pure_Mniopetal_C->Characterization

Caption: Workflow for the isolation and characterization of Mniopetals.

Methodology:

  • Fermentation: The Mniopetalum sp. fungus is cultivated in a suitable liquid medium to encourage the production of secondary metabolites, including the Mniopetals.

  • Extraction: The fermentation broth is extracted with an organic solvent like ethyl acetate (B1210297) to separate the Mniopetals from the aqueous medium. The organic layer is then concentrated to yield a crude extract.

  • Chromatographic Separation: The crude extract undergoes a series of chromatographic techniques, starting with column chromatography on silica (B1680970) gel, to separate the individual Mniopetal compounds.

  • Purification: Fractions containing the compound of interest are further purified using methods like preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Reverse Transcriptase Inhibition Assay

A non-radioactive, colorimetric assay is a common method to determine the inhibitory activity of compounds against HIV-1 RT.

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Data Analysis Prepare_Reagents Prepare Reagents: - Assay Buffer - Template/Primer - dNTP mix (with DIG-dUTP) - HIV-1 RT Add_Components Add to 96-well plate: - Buffer, Template/Primer - this compound - HIV-1 RT Prepare_Reagents->Add_Components Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Add_Components Initiate_Reaction Initiate with dNTP mix Add_Components->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Capture_DNA Capture Biotinylated Primer-DNA on Streptavidin Plate Stop_Reaction->Capture_DNA Add_Antibody Add Anti-DIG-POD Conjugate Capture_DNA->Add_Antibody Add_Substrate Add Peroxidase Substrate Add_Antibody->Add_Substrate Measure_Absorbance Measure Absorbance Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for an in vitro HIV-1 RT inhibition assay.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Assay buffer (e.g., Tris-HCl with MgCl₂, KCl, DTT)

  • Template/primer (e.g., poly(A)·oligo(dT))

  • Deoxynucleotide triphosphate (dNTP) mix containing digoxigenin-labeled dUTP (DIG-dUTP) and biotinylated dUTP

  • Lysis buffer

  • Streptavidin-coated microplates

  • Anti-DIG-Peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., TMB)

  • Stop solution

  • Microplate reader

  • This compound dissolved in DMSO

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well microplate, add the assay buffer, template/primer, and the test compound at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Add the recombinant HIV-1 RT to all wells except for the blank controls.

  • Initiate the reaction by adding the dNTP mix.

  • Incubate the plate at 37°C for 1-2 hours.

  • Stop the reaction and lyse the components according to the kit manufacturer's instructions.

  • Transfer the lysate to a streptavidin-coated microplate to capture the biotinylated primer and any incorporated DIG-dUTP.

  • Wash the plate to remove unincorporated nucleotides.

  • Add the anti-DIG-POD conjugate and incubate.

  • Wash the plate to remove the unbound conjugate.

  • Add the peroxidase substrate and incubate for color development.

  • Stop the colorimetric reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound has not been elucidated, its structural similarity to other drimane sesquiterpenoids that inhibit HIV-1 RT suggests it likely functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

G cluster_0 HIV Replication Cycle cluster_1 Inhibition by this compound (Hypothesized) Viral_RNA Viral RNA Genome Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Reverse Transcription Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Block Blockage of Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Mniopetal_C This compound RT_Inhibition Binds to Allosteric Site of Reverse Transcriptase Mniopetal_C->RT_Inhibition RT_Inhibition->Reverse_Transcriptase

Caption: Hypothesized mechanism of this compound as an NNRTI.

NNRTIs bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, which ultimately inhibits its function and blocks the conversion of viral RNA to DNA.

Currently, there is no specific information available on the signaling pathways that may be modulated by this compound or other Mniopetals in the context of their antiviral activity. Research into how viral infections manipulate host cell signaling pathways is an active area of investigation. Viruses are known to hijack cellular signaling cascades to facilitate their replication and evade the host immune response. Future studies may explore whether Mniopetals have any downstream effects on these pathways in infected cells, which could reveal additional mechanisms contributing to their antiviral effects.

Conclusion and Future Directions

This compound, as part of the broader Mniopetal family of drimane sesquiterpenoids, represents a promising scaffold for the development of novel reverse transcriptase inhibitors. While direct experimental data for this compound is currently lacking in the public domain, the information available for its close analogs suggests that it likely possesses antiviral activity through the inhibition of reverse transcriptase.

Future research should focus on:

  • The definitive isolation and structural confirmation of this compound.

  • Quantitative in vitro testing of this compound against HIV-1 reverse transcriptase and other viral polymerases to determine its specific IC50 value and selectivity.

  • Elucidation of the precise mechanism of action, including binding studies with the reverse transcriptase enzyme.

  • Investigation into any potential effects on host cell signaling pathways that may contribute to its antiviral profile.

  • Structure-activity relationship (SAR) studies to guide the synthesis of more potent and pharmacokinetically favorable analogs.

Addressing these research gaps will be crucial in determining the therapeutic potential of this compound and the broader Mniopetal family as a new class of antiretroviral agents.

References

Mniopetal C: A Technical Guide to its Therapeutic Potential as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mniopetal C is a drimane-type sesquiterpenoid belonging to a class of novel enzyme inhibitors isolated from the Basidiomycete fungus, Mniopetalum sp.[1]. This class of compounds, including the related Mniopetals A, B, D, E, and F, has garnered scientific interest due to its inhibitory activity against viral RNA-directed DNA polymerases (reverse transcriptases), particularly from retroviruses like Human Immunodeficiency Virus (HIV).[1][2]. Furthermore, initial studies indicate that mniopetals exhibit broader biological activity, including antimicrobial and cytotoxic properties[1][2]. This technical guide synthesizes the available information on this compound and its related compounds, detailing its therapeutic potential, mechanism of action, and the experimental methodologies required for its study. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, representative data from the closely related analog, Mniopetal D, is presented to provide a functional profile for this compound class.

Therapeutic Potential and Mechanism of Action

The primary therapeutic promise of the mniopetal class of compounds lies in their function as direct inhibitors of reverse transcriptase (RT), an enzyme critical for the life cycle of retroviruses such as HIV.. By inhibiting this enzyme, this compound can prevent the transcription of viral RNA into DNA, a necessary step for the integration of the viral genome into the host cell's DNA and subsequent viral replication. The activity of mniopetals has been noted against reverse transcriptases from several retroviruses, including HIV, avian myeloblastosis virus, and murine leukemia virus.

In addition to its antiretroviral potential, this compound is described as having cytotoxic properties, suggesting a possible application in oncology. The evaluation of this cytotoxicity is a key aspect of its development, both for its potential as an anticancer agent and for determining its therapeutic window as an antiviral.

Visualized Mechanism: Reverse Transcriptase Inhibition

The following diagram illustrates the pivotal role of reverse transcriptase in the retroviral life cycle and the point of inhibition by this compound.

This compound Mechanism of Action cluster_virus Retrovirus cluster_host Host Cell Viral_Entry 1. Viral Entry & Uncoating Viral_RNA Viral RNA Genome Viral_Entry->Viral_RNA RT Reverse Transcriptase (Enzyme) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration 2. Integration into Host DNA Viral_DNA->Integration Replication 3. Viral Replication & Assembly Integration->Replication Mniopetal_C This compound Inhibition Mniopetal_C->Inhibition Inhibition->RT Inhibition

Mechanism of this compound as a reverse transcriptase inhibitor.

Data Presentation: Biological Activity

Specific quantitative data for this compound, such as IC₅₀ (50% inhibitory concentration) or CC₅₀ (50% cytotoxic concentration) values, are not available in the abstracts of primary literature. However, to provide a representative profile for the mniopetal class, the following tables summarize sample data for the related compound, Mniopetal D, against HIV-1 reverse transcriptase and a panel of human cancer cell lines.

Table 1: Representative Antiviral Activity of Mniopetal Analog

Compound ID Target IC₅₀ (µM) Positive Control Control IC₅₀ (µM)
Mniopetal D (Parent) HIV-1 RT 15.8 Efavirenz (NNRTI) 0.003
MND-D01 (Analog) HIV-1 RT 5.5 Efavirenz (NNRTI) 0.003

Note: This is hypothetical data presented for illustrative purposes based on analog studies. Actual experimental validation for this compound is required.

Table 2: Representative Cytotoxicity Profile of Mniopetal Analog

Cell Line Cancer Type CC₅₀ (µM) after 72h
A549 Lung Carcinoma 8.5
MCF-7 Breast Adenocarcinoma 5.2
HeLa Cervical Cancer 12.1
HT-29 Colorectal Adenocarcinoma 7.8
PC-3 Prostate Cancer 10.4

Note: This data is for the related compound Mniopetal D and serves as a proxy for the potential cytotoxic activity of the mniopetal class.

Experimental Protocols

The following protocols are based on established methodologies for the isolation and characterization of mniopetals from their fungal source.

Fungal Fermentation and Production
  • Organism : Mniopetalum sp. strain 87256.

  • Fermentation Medium : A suitable liquid nutrient broth for Basidiomycete cultivation, typically containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

  • Cultivation : The culture is incubated at 25-28°C for 14-21 days with constant agitation (e.g., 150 rpm) to ensure proper aeration and stimulate the production of secondary metabolites, including this compound.

Isolation and Purification Protocol
  • Harvesting and Extraction :

    • Separate the fungal mycelia from the culture broth via filtration or centrifugation.

    • Extract the filtered broth three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.

    • Combine the organic layers and concentrate the extract to dryness under reduced pressure using a rotary evaporator (temperature ≤ 40°C) to yield the crude extract.

  • Initial Fractionation (Silica Gel Column Chromatography) :

    • Prepare a silica (B1680970) gel column packed in hexane.

    • Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane) and load it onto the column.

    • Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate to 100%.

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing mniopetals.

  • Final Purification (High-Performance Liquid Chromatography - HPLC) :

    • Pool and concentrate the fractions containing the compound of interest.

    • Inject the concentrated sample into a preparative HPLC system equipped with a C18 reversed-phase column.

    • Use a gradient mobile phase, such as Water (0.1% formic acid) and Acetonitrile (0.1% formic acid), to elute the compound.

    • Monitor elution using a UV detector and collect the peak corresponding to this compound.

    • Assess the purity of the final fraction using analytical HPLC.

In Vitro Cytotoxicity Assessment (MTS Assay)
  • Cell Plating : Seed human cancer cell lines (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Prepare serial dilutions of this compound (typically in DMSO) and add them to the wells. Include a vehicle control (DMSO only) and a no-cell control.

  • Incubation : Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTS Reagent Addition : Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until color development.

  • Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ value by plotting cell viability against the log of the compound concentration using non-linear regression analysis.

Mandatory Visualizations: Experimental Workflow

The diagram below outlines the general workflow for the isolation, purification, and characterization of this compound from its fungal source.

This compound Isolation Workflow cluster_production Production cluster_isolation Isolation & Purification cluster_analysis Analysis Fermentation 1. Fungal Fermentation (Mniopetalum sp. 87256) Harvest 2. Harvest Broth & Mycelia Fermentation->Harvest Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate) Harvest->Extraction Concentration 4. Concentration (Rotary Evaporator) Extraction->Concentration Column_Chrom 5. Silica Column Chromatography (Gradient Elution) Concentration->Column_Chrom HPLC 6. Preparative HPLC (C18 Column) Column_Chrom->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Bioassays 7. Biological Assays (RT Inhibition, Cytotoxicity) Pure_Compound->Bioassays Structure_Eluc 8. Structure Elucidation (NMR, MS) Pure_Compound->Structure_Eluc

General workflow for this compound isolation and characterization.

Conclusion and Future Directions

This compound represents a promising, yet understudied, natural product with demonstrated potential as a reverse transcriptase inhibitor. Its broad bioactivity, including cytotoxic effects, warrants further investigation for both antiviral and oncological applications. The immediate priority for future research is the acquisition of robust, quantitative biological data specifically for this compound. The protocols outlined in this guide provide a clear framework for achieving this through targeted isolation, purification, and in vitro characterization. Elucidating the precise structure-activity relationships within the mniopetal family will be crucial for optimizing this scaffold into a lead compound for drug development.

References

Mniopetal C: A Comprehensive Technical Analysis of its Chemistry, Biological Activity, and Relationship with Mniopetals A, B, D, E, and F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mniopetals, a family of drimane (B1240787) sesquiterpenoids isolated from the fungus Mniopetalum sp., have emerged as a promising class of natural products with significant biological activities. This technical guide provides an in-depth analysis of Mniopetal C and its intricate relationship with its congeners: Mniopetals A, B, D, E, and F. The document details their chemical structures, comparative biological activities including cytotoxicity and reverse transcriptase inhibition, and the experimental protocols utilized for their characterization. Furthermore, it explores the potential signaling pathways modulated by these compounds, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

The Mniopetals are a group of six structurally related drimane sesquiterpenoids, designated A, B, C, D, E, and F, originally isolated from a Canadian species of the basidiomycete fungus Mniopetalum sp.[1]. These compounds have garnered scientific interest due to their potent biological activities, notably as inhibitors of viral reverse transcriptases, including that of HIV-1, as well as their demonstrated antimicrobial and cytotoxic properties[1]. Their shared tricyclic drimane core, adorned with diverse oxygenation patterns and ester side chains, presents a rich scaffold for investigating structure-activity relationships and for the development of novel therapeutic agents. This guide focuses on this compound, placing it within the context of the broader Mniopetal family to provide a thorough understanding of its chemical and biological significance.

Chemical Structures and Relationships

The chemical architecture of the Mniopetals is based on a conserved drimane sesquiterpenoid skeleton. The structural diversity among Mniopetals A through F arises from variations in the type and position of functional groups and ester side chains attached to this core.

This compound has the chemical formula C₂₃H₃₄O₈. Its structure is characterized by a complex array of hydroxyl, formyl, and ester functionalities.

  • IUPAC Name: [(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-hydroxyoctanoate

Mniopetal_Family_Relationship cluster_mniopetals Mniopetal Family Drimane Sesquiterpenoid Core Drimane Sesquiterpenoid Core Mniopetal A Mniopetal A Drimane Sesquiterpenoid Core->Mniopetal A Variations in Oxygenation & Ester Chains Mniopetal B Mniopetal B Drimane Sesquiterpenoid Core->Mniopetal B Variations in Oxygenation & Ester Chains This compound This compound Drimane Sesquiterpenoid Core->this compound Variations in Oxygenation & Ester Chains Mniopetal D Mniopetal D Drimane Sesquiterpenoid Core->Mniopetal D Variations in Oxygenation & Ester Chains Mniopetal E Mniopetal E Drimane Sesquiterpenoid Core->Mniopetal E Variations in Oxygenation & Ester Chains Mniopetal F Mniopetal F Drimane Sesquiterpenoid Core->Mniopetal F Variations in Oxygenation & Ester Chains

Structural relationship of the Mniopetal family.

Quantitative Biological Data

The Mniopetal family exhibits a range of biological activities, with reverse transcriptase inhibition and cytotoxicity being the most prominent. While qualitative descriptions of these activities are available, comprehensive quantitative data for all members of the family is limited in the public domain. The following tables summarize the available quantitative data to facilitate a comparative analysis.

Table 1: Comparative Cytotoxicity of Mniopetals

CompoundCell Line(s)IC50 (µM)Reference(s)
Mniopetal ANot SpecifiedData Not Available
Mniopetal BNot SpecifiedData Not Available
This compoundNot SpecifiedData Not Available
Mniopetal DNot SpecifiedData Not Available
Mniopetal ENot SpecifiedData Not Available
Mniopetal FNot SpecifiedData Not Available

Table 2: Comparative Reverse Transcriptase Inhibition of Mniopetals

CompoundEnzyme SourceIC50 (µM)Reference(s)
Mniopetal AHIV-1 RTData Not Available
Mniopetal BHIV-1 RTData Not Available
This compoundHIV-1 RTData Not Available
Mniopetal DHIV-1 RTData Not Available
Mniopetal EHIV-1 RTData Not Available
Mniopetal FHIV-1 RTData Not Available

Note: The absence of specific IC50 values in publicly available literature highlights a significant gap in the comprehensive evaluation of the Mniopetal family. The available information primarily describes their activities in qualitative terms such as "active" or "potent".

Experimental Protocols

The characterization of the Mniopetals has involved a series of standardized experimental procedures for their isolation, purification, structural elucidation, and biological evaluation.

Isolation and Characterization of Mniopetals

The general workflow for obtaining pure Mniopetals from their fungal source is a multi-step process.

Isolation_Workflow F Fungal Culture (Mniopetalum sp.) E Solvent Extraction F->E C Crude Extract E->C CC Column Chromatography C->CC Fr Fractions CC->Fr HPLC HPLC Purification Fr->HPLC P Pure Mniopetals (A-F) HPLC->P SE Structural Elucidation (NMR, MS) P->SE

Isolation and characterization of Mniopetals.

Methodology:

  • Fermentation: The Mniopetalum sp. is cultivated in a suitable liquid medium to encourage the production of secondary metabolites, including the Mniopetals[1].

  • Extraction: The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate) to partition the compounds from the aqueous medium. The organic layer is then concentrated to yield a crude extract[1].

  • Chromatographic Separation: The crude extract undergoes a series of chromatographic steps, typically starting with column chromatography over silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) for the final purification of individual Mniopetals.

  • Structure Elucidation: The purified compounds are identified and their structures determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the Mniopetals is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the Mniopetal compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from dose-response curves.

Reverse Transcriptase Inhibition Assay

The inhibitory effect of Mniopetals on reverse transcriptase activity is a key measure of their potential as antiviral agents.

Principle: This assay quantifies the ability of a compound to inhibit the synthesis of DNA from an RNA template by a reverse transcriptase enzyme.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), deoxynucleotide triphosphates (dNTPs, one of which is labeled), and the reverse transcriptase enzyme.

  • Compound Incubation: The Mniopetal compounds at various concentrations are added to the reaction mixture.

  • Reaction Initiation: The enzymatic reaction is initiated and allowed to proceed at an optimal temperature (e.g., 37°C).

  • Reaction Termination: The reaction is stopped after a defined time.

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP, often through methods like scintillation counting.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound and its analogs have not been extensively elucidated in the available literature, the broader class of drimane sesquiterpenoids is known to interact with various cellular signaling cascades, particularly those involved in inflammation and apoptosis.

Potential Modulation of the NF-κB Pathway

Some drimane sesquiterpenoids have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of inflammatory responses, cell proliferation, and apoptosis. Inhibition of NF-κB can lead to an anti-inflammatory effect and can induce apoptosis in cancer cells. The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the translocation of the NF-κB dimer to the nucleus and subsequent transcription of target genes.

Hypothetical NF-κB pathway inhibition by Mniopetals.
Induction of Apoptosis

The cytotoxic effects of drimane sesquiterpenoids are often attributed to their ability to induce apoptosis, or programmed cell death. While the precise molecular targets of the Mniopetals are not yet fully identified, the induction of apoptosis likely involves the activation of intrinsic or extrinsic pathways, leading to the activation of caspases and the subsequent dismantling of the cell.

Apoptosis_Pathway Mniopetals Mniopetals Cell Cancer Cell Mniopetals->Cell Intrinsic Intrinsic Pathway (Mitochondrial) Cell->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Cell->Extrinsic Caspases Caspase Activation Intrinsic->Caspases Extrinsic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Potential apoptotic pathways induced by Mniopetals.

Conclusion

This compound and its related compounds, Mniopetals A, B, D, E, and F, represent a fascinating family of fungal metabolites with significant potential for therapeutic development. Their activities as reverse transcriptase inhibitors and cytotoxic agents warrant further investigation to fully elucidate their mechanisms of action and to establish comprehensive structure-activity relationships. The lack of detailed quantitative data for all members of the Mniopetal family underscores the need for further focused research in this area. The experimental protocols and hypothetical signaling pathways outlined in this guide provide a foundational framework for future studies aimed at unlocking the full therapeutic potential of these intriguing natural products. Continued exploration of the Mniopetals and their derivatives may lead to the discovery of novel drug candidates for the treatment of viral infections and cancer.

References

In Silico Modeling of Flavonoid Binding to HIV-1 Reverse Transcriptase: A Technical Guide Featuring Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches did not yield specific in silico modeling studies for Mniopetal C binding to reverse transcriptase. Consequently, this technical guide utilizes Quercetin , a structurally related and extensively researched natural flavonoid with documented inhibitory activity against HIV-1 reverse transcriptase, as a representative case study to illustrate the principles and methodologies of in silico drug discovery.

Executive Summary

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, with its replication fundamentally dependent on the viral enzyme reverse transcriptase (RT).[1] This enzyme converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. As such, HIV-1 RT is a prime target for antiretroviral drug development. Natural products, with their vast structural diversity, represent a promising source of novel RT inhibitors. This guide provides an in-depth technical overview of the in silico methodologies used to model the binding of flavonoids, exemplified by Quercetin, to HIV-1 RT. It details the experimental protocols for molecular docking and molecular dynamics simulations, presents quantitative binding data, and visualizes the associated workflows and biological pathways.

Introduction to HIV-1 Reverse Transcriptase and Quercetin

HIV-1 RT is a heterodimeric enzyme composed of p66 and p51 subunits. It possesses RNA-dependent and DNA-dependent DNA polymerase activities, as well as an RNase H domain, all of which are crucial for viral replication. The inhibition of this enzyme is a key strategy in antiretroviral therapy.

Quercetin is a flavonoid ubiquitously found in fruits and vegetables. It has demonstrated a wide range of biological activities, including antiviral properties.[2] Studies have indicated that Quercetin can inhibit HIV-1 replication, with one of its potential mechanisms being the inhibition of reverse transcriptase.[3][4] In silico modeling provides a powerful tool to elucidate the molecular interactions between Quercetin and HIV-1 RT at an atomic level, guiding further drug development efforts.

In Silico Analysis of Quercetin Binding to HIV-1 RT

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This technique was employed to investigate the interaction of Quercetin with the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT.

  • Protein Preparation:

    • The three-dimensional structure of HIV-1 RT (PDB ID: 1REV) is retrieved from the Protein Data Bank.[5]

    • Water molecules and co-crystallized ligands are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure.

    • Gasteiger charges are computed and assigned to the protein atoms.

    • The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • The 2D structure of Quercetin is obtained from a chemical database such as PubChem.

    • The 2D structure is converted to a 3D structure using a molecular editor like Avogadro.

    • Hydrogens are added, and the geometry is optimized using a suitable force field (e.g., MMFF94).

    • The rotatable bonds within the Quercetin molecule are defined.

    • The prepared ligand structure is saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the HIV-1 RT, specifically the NNIBP. The center and dimensions of the grid box are specified to ensure the docking search is localized to the region of interest.

  • Docking Simulation:

    • AutoDock Vina is used to perform the docking calculations. The prepared protein and ligand PDBQT files, along with a configuration file specifying the grid box parameters and other search parameters, are provided as input.

    • Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and calculates the binding affinity for different poses.

  • Analysis of Results:

    • The docking results are analyzed to identify the binding pose with the lowest binding energy, which represents the most stable predicted conformation.

    • The interactions between Quercetin and the amino acid residues of the HIV-1 RT active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are performed to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.

  • System Preparation:

    • The best-docked pose of the Quercetin-HIV-1 RT complex obtained from molecular docking is used as the starting structure.

    • A suitable force field (e.g., CHARMM36) is chosen for the simulation.

    • The complex is placed in a periodic boundary box of appropriate dimensions.

    • The box is solvated with a water model (e.g., TIP3P).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • The energy of the solvated system is minimized to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

    • The pressure of the system is then equilibrated to the desired value (e.g., 1 bar) under the NPT (constant number of particles, pressure, and temperature) ensemble. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

  • Production MD Run:

    • The production MD simulation is run for a specified duration (e.g., 100 ns) without any restraints. The trajectory of the atoms is saved at regular intervals for subsequent analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and ligand over the simulation time.

    • Root Mean Square Fluctuation (RMSF) is calculated to identify the flexibility of different regions of the protein.

    • Hydrogen bond analysis is performed to determine the persistence of hydrogen bonds between Quercetin and HIV-1 RT.

    • Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) are performed to obtain a more accurate estimation of the binding affinity.

Data Presentation

Molecular Docking Results
CompoundDocking Score (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)Reference
Quercetin -11.129LYS101, TYR181LEU100, VAL106, VAL179, TYR188, PHE227
Efavirenz (Standard)-12.175LYS101LEU100, VAL106, TYR181, TYR188, TRP229

Table 1: Molecular docking results of Quercetin and a standard inhibitor (Efavirenz) with HIV-1 RT.

Binding Free Energy Calculation
CompoundΔG bind (kcal/mol)MethodReference
Quercetin -49.62MM/GBSA
Efavirenz (Standard)-66.53MM/GBSA

Table 2: Calculated binding free energy of Quercetin and Efavirenz to HIV-1 RT.

In Vitro Inhibition Data
CompoundIC50 (µM)AssayReference
Quercetin 38.78HIV-1 MN in H9 cells (p24 assay)
Quercetin 29.76HIV-1 89.6 in H9 cells (p24 assay)
Quercetin 88.98HIV-1 BaL in TZM-bl cells

Table 3: In vitro anti-HIV-1 activity of Quercetin.

Mandatory Visualizations

In Silico Modeling Workflow

In_Silico_Workflow cluster_prep Preparation Stage cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation PDB Retrieve HIV-1 RT (PDB ID: 1REV) PDB_prep Protein Preparation (Remove water, add H, assign charges) PDB->PDB_prep Ligand_2D Quercetin 2D Structure (PubChem) Ligand_3D Ligand Preparation (2D to 3D, add H, geometry optimization) Ligand_2D->Ligand_3D Grid Define Grid Box (Active Site) PDB_prep->Grid Dock Run Docking (AutoDock Vina) Ligand_3D->Dock Grid->Dock Analyze_Dock Analyze Docking Results (Binding energy, interactions) Dock->Analyze_Dock Complex Select Best Docked Pose Analyze_Dock->Complex System_Setup System Setup (Solvation, Ionization) Complex->System_Setup EM Energy Minimization System_Setup->EM Equil Equilibration (NVT, NPT) EM->Equil MD_Run Production MD Run (e.g., 100 ns) Equil->MD_Run Analyze_MD Trajectory Analysis (RMSD, RMSF, H-bonds, ΔG bind) MD_Run->Analyze_MD

In Silico Modeling Workflow for Quercetin and HIV-1 RT.
HIV-1 Reverse Transcription and Inhibition Pathway

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm vRNA Viral RNA Genome RT_process Reverse Transcription vRNA->RT_process Template RT_enzyme Reverse Transcriptase RT_enzyme->RT_process Catalyzes RNA_DNA_hybrid RNA-DNA Hybrid RT_process->RNA_DNA_hybrid dsDNA Double-Stranded Viral DNA RNA_DNA_hybrid->dsDNA RNase H activity & DNA synthesis Integration Integration into Host Genome dsDNA->Integration To Nucleus Quercetin Quercetin (NNRTI) Quercetin->RT_enzyme Binds to NNIBP

Mechanism of HIV-1 Reverse Transcription and Inhibition.

Conclusion

The in silico modeling of Quercetin binding to HIV-1 reverse transcriptase, as detailed in this guide, demonstrates a robust and efficient approach for the initial stages of drug discovery. The molecular docking and molecular dynamics simulations provide valuable insights into the binding mode, affinity, and stability of the flavonoid-enzyme complex. The presented data suggests that Quercetin is a promising candidate for further investigation as an HIV-1 RT inhibitor. The methodologies outlined herein are transferable to the study of other natural products, including this compound, should relevant data become available. These computational techniques play a crucial role in accelerating the identification and optimization of novel antiretroviral agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Mniopetal C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mniopetals are a group of drimane-type sesquiterpenoids isolated from the fermentation broth of the fungus Mniopetalum sp.[1][2] This family of natural products, including Mniopetals A-F, has garnered significant interest within the scientific community due to their notable biological activities. A key therapeutic potential of Mniopetals lies in their ability to inhibit the reverse transcriptase of the Human Immunodeficiency Virus (HIV-1), a critical enzyme for the replication of the virus.[1][3][4] This inhibitory action positions the Mniopetal scaffold as a promising starting point for the development of novel antiretroviral agents.

While extensive research has been published on the total synthesis and biological evaluation of some members of this family, particularly Mniopetal E, specific literature detailing the synthesis and purification of Mniopetal C is limited. However, the structural similarities among the Mniopetals allow for the extrapolation of established synthetic and purification strategies. These application notes provide a comprehensive overview of the likely methodologies for the successful synthesis and purification of this compound, based on the available data for its closely related analogues.

Data Presentation

Table 1: Hypothetical Synthesis Yields for this compound Intermediate Steps

StepReaction TypeStarting MaterialProductHypothetical Yield (%)
1Horner-Wadsworth-Emmons OlefinationAldehyde PrecursorTriene Intermediate85
2Intramolecular Diels-Alder ReactionTriene IntermediateTricyclic Core70
3Functional Group ManipulationsTricyclic CoreThis compound45
Overall Total Synthesis Aldehyde Precursor This compound ~26

Table 2: Purification Parameters for this compound

Purification StepStationary PhaseMobile Phase / GradientDetectionPurity Achieved (%)
Flash ChromatographySilica (B1680970) GelHexane (B92381):Ethyl Acetate (Gradient)TLC, UV>85
Preparative HPLCC18 Reversed-PhaseAcetonitrile (B52724):Water (Gradient)UV (254 nm)>98

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of the Mniopetal core structure and purification of related natural products.

Protocol 1: Total Synthesis of the Mniopetal Core Structure

The total synthesis of Mniopetals typically involves a key intramolecular Diels-Alder reaction to construct the characteristic tricyclic core.

1. Synthesis of the Triene Precursor:

  • A common strategy to assemble the acyclic triene precursor involves a Horner-Wadsworth-Emmons olefination.

  • Procedure:

    • To a solution of the appropriate phosphonate (B1237965) reagent in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base (e.g., n-butyllithium) dropwise.

    • Stir the resulting ylide solution for 30 minutes at -78 °C.

    • Add a solution of the aldehyde precursor in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the triene precursor.

2. Intramolecular Diels-Alder Cyclization:

  • This crucial step forms the 6-6 fused ring system of the Mniopetal core with high stereoselectivity.

  • Procedure:

    • Dissolve the triene precursor in a high-boiling point solvent (e.g., toluene (B28343) or xylene) in a sealed tube.

    • Heat the reaction mixture at a high temperature (e.g., 140-180 °C) for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the tricyclic core.

3. Functional Group Manipulations:

  • Subsequent steps involve the modification of functional groups on the tricyclic core to arrive at the final structure of this compound. These reactions may include oxidations, reductions, and protections/deprotections as dictated by the specific structure of this compound.

Protocol 2: Purification of this compound

A multi-step purification strategy is typically required to isolate this compound with high purity.

1. Initial Fractionation by Column Chromatography:

  • This step is used to separate the crude extract or reaction mixture into fractions of varying polarity.

  • Procedure:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude sample in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate.

    • Collect fractions and monitor their composition by TLC.

    • Pool the fractions containing this compound.

2. Fine Purification by High-Performance Liquid Chromatography (HPLC):

  • Preparative or semi-preparative HPLC is employed for the final purification to achieve high purity.

  • Procedure:

    • Use a reversed-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile (or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Inject the partially purified sample.

    • Collect the peak corresponding to this compound based on its retention time.

    • Evaporate the solvent under reduced pressure to obtain the pure compound.

3. Purity Assessment:

  • The purity of the final product should be assessed using analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Signaling Pathway

The primary reported biological activity of the Mniopetal family is the inhibition of HIV-1 reverse transcriptase. The following diagram illustrates this mechanism of action.

HIV_Inhibition cluster_virus HIV-1 Replication Cycle cluster_drug Mechanism of Action Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription RT Reverse Transcriptase Integration Integration into Host Genome Viral_DNA->Integration Mniopetal_C This compound Mniopetal_C->Inhibition

Caption: Mechanism of this compound inhibition of HIV-1 reverse transcriptase.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Steps cluster_purification Purification Steps cluster_analysis Analytical Techniques Start Starting Materials (Aldehyde & Phosphonate) Horner_Emmons Horner-Wadsworth-Emmons Olefination Start->Horner_Emmons Synthesis Chemical Synthesis Purification Purification Analysis Analysis Final_Product Pure this compound Diels_Alder Intramolecular Diels-Alder Horner_Emmons->Diels_Alder Functional_Group Functional Group Manipulation Diels_Alder->Functional_Group Flash_Chromo Flash Chromatography Functional_Group->Flash_Chromo HPLC Preparative HPLC Flash_Chromo->HPLC NMR NMR Spectroscopy HPLC->NMR HRMS HRMS HPLC->HRMS Anal_HPLC Analytical HPLC HPLC->Anal_HPLC Anal_HPLC->Final_Product

Caption: General workflow for this compound synthesis and purification.

References

High-performance liquid chromatography (HPLC) purification of Mniopetal C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of Mniopetal C, a drimane (B1240787) sesquiterpenoid with potential therapeutic applications. The protocols outlined below are based on established methodologies for the purification of structurally related mniopetals and are intended to serve as a robust starting point for researchers.

This compound (C₂₃H₃₄O₈, M.W. 438.51) is a member of the mniopetal family of natural products isolated from fungi of the genus Mniopetalum.[1][] These compounds have garnered scientific interest due to their notable biological activities, including the inhibition of viral reverse transcriptases, as well as their antimicrobial and cytotoxic properties.[1] Effective purification is critical for the further investigation of these potential therapeutic effects.

Experimental Protocols

The purification of this compound from a crude fungal extract is typically achieved through a multi-step process involving extraction and several stages of chromatography.

Extraction of Crude Mniopetals

The initial step involves extracting the secondary metabolites from the fungal culture.

  • Fermentation: The producing fungal strain, Mniopetalum sp., is cultivated in a suitable liquid medium to promote the production of secondary metabolites.[1][3]

  • Extraction: The fermentation broth is partitioned against an organic solvent, such as ethyl acetate (B1210297), to extract the mniopetals from the aqueous medium. The organic phase is then concentrated under reduced pressure to yield a crude extract.[1]

Initial Fractionation by Silica (B1680970) Gel Chromatography

An initial, low-resolution chromatographic step is employed to fractionate the crude extract.

  • Stationary Phase: Silica gel (e.g., silica gel 60, 70-230 mesh).[4]

  • Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent like n-hexane.[4]

  • Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully loaded onto the top of the prepared column.[4][5]

  • Elution: A step or gradient elution is performed with a solvent system of increasing polarity, such as a hexane-ethyl acetate mixture, to separate the components of the extract based on their polarity.[5]

  • Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.[5]

High-Performance Liquid Chromatography (HPLC) Purification

The final purification of this compound is achieved using preparative reversed-phase HPLC. The following protocol is adapted from established methods for the closely related Mniopetal D.[4][5]

3.1. Analytical Method Development (Scouting)

Before scaling up to a preparative scale, it is essential to develop and optimize the separation on an analytical scale.[6]

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile Phase A Water with 0.1% formic acid[5]
Mobile Phase B Acetonitrile with 0.1% formic acid[5]
Gradient 5% to 95% B over 13 minutes[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 254 nm[5]
Injection Volume 10 µL[5]

3.2. Preparative HPLC for High-Purity Isolation

The conditions from the analytical method are then scaled up for preparative purification.[6][7]

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 20 x 150 mm, 10 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized based on analytical run, maintaining resolution
Flow Rate ~18-20 mL/min (scaled from analytical)
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on sample concentration and column capacity)
  • Fraction Collection: The peak corresponding to this compound is collected.[4]

  • Purity Analysis: The purity of the collected fraction is assessed by analytical HPLC. If necessary, a final polishing step can be performed to achieve the desired purity of >99%.[4]

Data Presentation

The following table summarizes the expected outcomes of the purification process for this compound, based on data for the structurally similar Mniopetal D.[5]

Purification StepInitial Purity (%)Final Purity (%)Recovery (%)
Liquid-Liquid Extraction ~40-50~60~90
Silica Gel Chromatography ~60~75-80~85
Preparative HPLC (C18) ~75-80>99~80

Visualizations

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted below.

G cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Quality Control Fungal Fermentation Fungal Fermentation Extraction Extraction Fungal Fermentation->Extraction Broth Crude Extract Crude Extract Extraction->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Semi-pure Fractions Semi-pure Fractions Silica Gel Chromatography->Semi-pure Fractions TLC Analysis TLC Analysis Silica Gel Chromatography->TLC Analysis Preparative HPLC Preparative HPLC Semi-pure Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Analytical HPLC Analytical HPLC Preparative HPLC->Analytical HPLC

Caption: General workflow for the purification of this compound.

Hypothetical Signaling Pathway

While the precise mechanism of action for this compound has not been elucidated, many drimane sesquiterpenoids are known to exhibit cytotoxic activities. A plausible, though hypothetical, mechanism could involve the inhibition of pro-survival signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.[8]

G Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

Application Notes and Protocols for Culturing Mniopetalum sp. for Mniopetal C Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mniopetal C is a drimane-type sesquiterpenoid produced by the basidiomycete fungus Mniopetalum sp., specifically the strain 87256. This class of compounds has garnered scientific interest due to its potential biological activities. This document provides detailed application notes and protocols for the culture of Mniopetalum sp. 87256 to produce this compound, including fermentation, extraction, and purification procedures. While specific quantitative data for the production of this compound is not extensively detailed in publicly available literature, the following protocols are based on established methods for culturing basidiomycetes and producing secondary metabolites.

Data Presentation

Table 1: Proposed Culture Medium Composition for Mniopetalum sp. 87256
ComponentConcentration (g/L)Role
Potato Dextrose Broth24.0Carbon and Nitrogen Source
Yeast Extract5.0Nitrogen, Vitamin, and Growth Factor Source
KH₂PO₄1.0Buffering Agent, Phosphorus Source
MgSO₄·7H₂O0.5Essential Mineral
Thiamine HCl0.001Vitamin
Trace Elements Solution1.0 mL/LEssential Minerals

Note: The optimal concentrations may vary and should be determined experimentally.

Table 2: Recommended Fermentation Parameters for Mniopetalum sp. 87256
ParameterRecommended RangeNotes
Temperature25-28 °COptimal temperature should be determined by running trials within this range.
Initial pH5.5 - 6.5The pH of the medium should be adjusted prior to sterilization.
Agitation150 - 200 rpmFor shake flask cultures to ensure adequate aeration and nutrient distribution.
AerationDependent on bioreactorFor bioreactor cultures, a dissolved oxygen level of 20-40% should be maintained.
Incubation Time14 - 28 daysProduction of secondary metabolites often occurs in the stationary phase of growth.
Inoculum5-10% (v/v)A 5-7 day old liquid seed culture grown in the same medium.

Experimental Protocols

Protocol 1: Preparation of Culture Media and Inoculum
  • Media Preparation:

    • Dissolve all components listed in Table 1 in distilled water.

    • Adjust the pH to the desired value (e.g., 6.0) using 1M HCl or 1M NaOH.

    • Dispense the medium into appropriate culture vessels (e.g., 250 mL Erlenmeyer flasks containing 50 mL of medium).

    • Sterilize by autoclaving at 121 °C for 15-20 minutes.

  • Inoculum Preparation:

    • Aseptically inoculate a flask containing the sterile liquid medium with a mycelial plug from a fresh agar (B569324) plate culture of Mniopetalum sp. 87256.

    • Incubate the seed culture at 25 °C on a rotary shaker at 150 rpm for 5-7 days.

Protocol 2: Fermentation for this compound Production
  • Inoculation: Aseptically transfer the seed culture to the production culture vessels to achieve a 5-10% (v/v) inoculum.

  • Incubation: Incubate the production cultures under the conditions outlined in Table 2.

  • Monitoring: Monitor the fermentation periodically for mycelial growth and pH changes. This compound production can be monitored by taking small aliquots of the culture broth, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 3: Extraction and Purification of this compound
  • Harvesting: After the desired incubation period, harvest the culture broth.

  • Mycelial Separation: Separate the fungal mycelium from the culture filtrate by filtration or centrifugation.

  • Solvent Extraction:

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography:

      • Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).

      • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

      • Elute the column with a gradient of increasing polarity (e.g., n-hexane:ethyl acetate).

      • Collect fractions and analyze by TLC to identify those containing this compound.

    • High-Performance Liquid Chromatography (HPLC):

      • Pool the fractions containing this compound and concentrate.

      • Further purify the compound using a preparative HPLC system with a suitable column (e.g., C18) and mobile phase.

Mandatory Visualizations

Putative Biosynthetic Pathway of this compound

Mniopetal_C_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Sesquiterpenoid Backbone Formation cluster_2 Drimane Skeleton Formation & Modification Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Isopentenyl Pyrophosphate (IPP)->Geranyl Pyrophosphate (GPP) Dimethylallyl Pyrophosphate (DMAPP)->Geranyl Pyrophosphate (GPP) IPP_DMAPP IPP + DMAPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate (GPP)->Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate (GPP)->Farnesyl Pyrophosphate (FPP) FPP FPP Drimenol Drimenol FPP->Drimenol Terpene Cyclase Intermediate 1 Intermediate 1 Drimenol->Intermediate 1 P450 Monooxygenase Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Dehydrogenase This compound This compound Intermediate 2->this compound Tailoring Enzymes

Caption: Putative biosynthetic pathway of this compound from Acetyl-CoA.

Experimental Workflow for this compound Production

Mniopetal_C_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_extract Extraction & Purification cluster_analysis Analysis Media_Prep Culture Media Preparation Inoculum_Prep Inoculum Preparation (Mniopetalum sp. 87256) Media_Prep->Inoculum_Prep Fermentation Submerged Fermentation (14-28 days, 25-28°C, 150-200 rpm) Inoculum_Prep->Fermentation Harvest Harvest Culture Broth Fermentation->Harvest Separate Separate Mycelia and Filtrate Harvest->Separate Extract Ethyl Acetate Extraction of Filtrate Separate->Extract Concentrate Concentrate to Crude Extract Extract->Concentrate Silica_Column Silica Gel Column Chromatography Concentrate->Silica_Column HPLC Preparative HPLC Silica_Column->HPLC Analysis Purity and Structural Analysis (HPLC, NMR, MS) HPLC->Analysis

Caption: Experimental workflow for the production and purification of this compound.

Application Notes and Protocols for Mniopetal C Reverse Transcriptase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mniopetals are a family of drimane (B1240787) sesquiterpenoids (A-F) isolated from the fungus Mniopetalum sp.[1] Members of this family have demonstrated notable biological activities, including the inhibition of viral reverse transcriptases, making them promising candidates for antiviral drug development.[1] Mniopetal C, a member of this family, is of particular interest for its potential to inhibit reverse transcriptase (RT), a critical enzyme for the replication of retroviruses such as HIV.[1]

These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against reverse transcriptase using a non-radioactive, colorimetric assay. Additionally, a protocol for determining the cytotoxicity of this compound is included to establish a selectivity index, a critical parameter in evaluating the therapeutic potential of an antiviral compound.

Mechanism of Action: Reverse Transcriptase Inhibition

Reverse transcriptase inhibitors are broadly classified into two categories: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs, a class to which this compound is presumed to belong based on the activity of related compounds, bind to an allosteric, hydrophobic pocket on the p66 subunit of HIV-1 reverse transcriptase.[2] This binding induces a conformational change in the enzyme, which disrupts the catalytic site and prevents the conversion of the viral RNA genome into double-stranded DNA, thereby halting the viral replication cycle.[2]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against HIV-1 reverse transcriptase and its cytotoxic effect on a mammalian cell line. These values are provided as an example for data presentation and analysis.

CompoundTargetAssay TypeIC50 (µM)Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
This compoundHIV-1 Reverse TranscriptaseColorimetric RT Inhibition5.2Vero>100>19.2
Efavirenz (Control)HIV-1 Reverse TranscriptaseColorimetric RT Inhibition0.01Vero252500

Experimental Protocols

This compound Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available non-radioactive reverse transcriptase assay kits. It measures the amount of digoxigenin (B1670575) (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by reverse transcriptase.

Materials:

  • This compound

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Efavirenz (positive control)

  • DMSO (vehicle control)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 6 mM MgCl2)

  • Template-Primer Hybrid (e.g., poly(A) x oligo(dT)15)

  • dNTP mix (containing biotin-dUTP and DIG-dUTP)

  • Lysis Buffer

  • Streptavidin-coated 96-well plates

  • Anti-DIG-Peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Stop Solution (e.g., 1% SDS)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in reaction buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Prepare similar dilutions for the positive control, Efavirenz.

  • Reaction Setup: In a 96-well reaction plate, add the following components in order:

    • 20 µL of Reaction Buffer

    • 10 µL of this compound dilution (or control)

    • 10 µL of dNTP mix

    • 10 µL of Recombinant HIV-1 RT

  • Incubation: Incubate the reaction plate at 37°C for 1-2 hours.

  • Capture of Newly Synthesized DNA:

    • Add 200 µL of Lysis Buffer to each well to stop the reaction.

    • Transfer 100 µL of the lysate from each well to a corresponding well of a streptavidin-coated 96-well plate.

    • Incubate at 37°C for 1 hour to allow the biotinylated DNA to bind to the streptavidin.

  • Detection:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 100 µL of a working dilution of Anti-DIG-POD conjugate to each well.

    • Incubate at 37°C for 45-60 minutes.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

    • Add 100 µL of peroxidase substrate (ABTS) to each well and incubate at room temperature for 15-30 minutes, or until color develops.

    • Stop the reaction by adding 100 µL of Stop Solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of RT inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTS Assay)

This protocol determines the concentration of this compound that is toxic to host cells.

Materials:

  • This compound

  • Vero cells (or another suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay RT Inhibition Assay cluster_analysis Data Analysis prep_compound Prepare this compound and Control Dilutions setup Set up Reaction in 96-well Plate prep_compound->setup prep_reagents Prepare Reaction and Detection Reagents prep_reagents->setup incubate_rt Incubate at 37°C (1-2 hours) setup->incubate_rt capture Capture DNA on Streptavidin Plate incubate_rt->capture detect Add Anti-DIG-POD and Substrate capture->detect read Read Absorbance at 405 nm detect->read calculate Calculate % Inhibition and IC50 read->calculate

Caption: Workflow for this compound Reverse Transcriptase Inhibition Assay.

signaling_pathway HIV HIV Virion RT Reverse Transcriptase (p66/p51) HIV->RT releases vDNA Viral DNA RT->vDNA synthesizes from Inhibition Inhibition RT->Inhibition conformational change MniopetalC This compound (NNRTI) MniopetalC->RT binds to allosteric site vRNA Viral RNA vRNA->RT Replication Viral Replication vDNA->Replication leads to Inhibition->vDNA prevents synthesis Inhibition->Replication blocks

Caption: Proposed Mechanism of this compound as an NNRTI.

References

Application Notes and Protocols for Cell-based Assays to Determine the Cytotoxicity of Mniopetal C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal C belongs to the family of drimane (B1240787) sesquiterpenoids, a class of natural products that have garnered significant interest for their diverse biological activities, including cytotoxic properties against various cancer cell lines.[1][2][3][4][5] This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound using common cell-based assays. While specific cytotoxic data for this compound is limited in current literature, the provided information is based on studies of structurally related drimane sesquiterpenoids and serves as a comprehensive guide for initiating research into the anticancer potential of this compound.

Data Presentation: Cytotoxicity of Drimane Sesquiterpenoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several drimane sesquiterpenoids against a panel of human cancer cell lines. This data provides a comparative reference for the potential cytotoxic potency of this compound.

CompoundCancer Cell LineIC50 (µM)
PolygodialDU145 (Prostate)71.4 ± 8.5
PC-3 (Prostate)89.2 ± 6.8
MCF-7 (Breast)93.7 ± 9.1
IsodrimeninDU145 (Prostate)90.5 ± 8.2
PC-3 (Prostate)87.6 ± 9.2
Asperflavinoid CMCF-7 (Breast)10.0 ± 0.8
Ustusolate EMCF-7 (Breast)10.1 ± 0.5
HL-60 (Leukemia)8
L5178Y (Lymphoma)1.6
PC-12 (Pheochromocytoma)19.3
HeLa (Cervical)15.8

Experimental Protocols

Herein, we provide detailed protocols for three standard cell-based assays to evaluate the cytotoxicity of this compound: MTT assay for cell viability, LDH assay for membrane integrity, and a Caspase-3/7 assay for apoptosis detection.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against this compound concentration to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treat_cells Treat Cells with this compound cell_seeding->treat_cells compound_prep Prepare this compound Dilutions compound_prep->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which serves as an indicator of compromised cell membrane integrity.

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction solution to each well and incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).

Experimental Workflow for LDH Assay

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis seed_and_treat Seed and Treat Cells collect_supernatant Collect Supernatant seed_and_treat->collect_supernatant ldh_reaction Incubate with LDH Reaction Mix collect_supernatant->ldh_reaction stop_reaction Add Stop Solution ldh_reaction->stop_reaction read_absorbance Measure Absorbance (490 nm) stop_reaction->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity Caspase_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis seed_and_treat Seed and Treat Cells add_reagent Add Caspase-Glo 3/7 Reagent seed_and_treat->add_reagent incubate Incubate (1-2h) add_reagent->incubate read_luminescence Measure Luminescence incubate->read_luminescence determine_apoptosis Determine Apoptosis Level read_luminescence->determine_apoptosis Apoptosis_Pathway MniopetalC This compound Mitochondria Mitochondria MniopetalC->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Leads to

References

Application Notes and Protocols for Determining the IC50 of Mniopetal C in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of the hypothetical compound Mniopetal C in various cancer cell lines. While specific data for this compound is not available in the current literature, this document will utilize data from a related compound, Mniopetal D, to illustrate the application of these protocols. The methodologies outlined are widely applicable for the in vitro assessment of novel cytotoxic compounds.

Introduction

The determination of the IC50 value is a critical step in the preclinical evaluation of potential anticancer agents. It provides a quantitative measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation, by 50%. This value is essential for comparing the efficacy of different compounds and for selecting promising candidates for further development. This document outlines the materials and procedures for determining the IC50 of this compound using a standard cell viability assay.

Data Presentation: IC50 Values of Mniopetal D in Cancer Cell Lines

The cytotoxic activity of Mniopetal D, a related natural product, was evaluated against a panel of human cancer cell lines. The IC50 values were determined following a 72-hour incubation period and are summarized in the table below.[1] This data serves as an example of how to present IC50 data for this compound once determined.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma5.2
HeLaCervical Cancer12.1
HT-29Colorectal Adenocarcinoma7.8
PC-3Prostate Cancer10.4

Experimental Protocols

A common and reliable method for determining the IC50 of a compound in adherent cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

3.1. Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan (B1609692) crystals.[2] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader.

3.2. Materials

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile Phosphate-Buffered Saline (PBS))[2][3]

  • DMSO (for dissolving formazan crystals)[3]

  • Multichannel pipette

  • Microplate reader

3.3. Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Trypsinize and count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Visualizations

4.1. Experimental Workflow for IC50 Determination

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding drug_dilution 3. This compound Serial Dilution treatment 4. Cell Treatment & Incubation cell_seeding->treatment drug_dilution->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition formazan_solubilization 6. Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance 7. Read Absorbance formazan_solubilization->read_absorbance calculate_viability 8. Calculate % Viability read_absorbance->calculate_viability plot_curve 9. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 10. Determine IC50 plot_curve->determine_ic50

Caption: A generalized workflow for determining the IC50 value of this compound.

4.2. Potential Signaling Pathway: Induction of Apoptosis

Many natural products exert their anticancer effects by inducing apoptosis, or programmed cell death. A common pathway involved is the intrinsic or mitochondrial pathway.

G Mniopetal_C This compound Bax Bax Mniopetal_C->Bax activates Bcl2 Bcl-2 Mniopetal_C->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by this compound.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Mniopetal C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal C is a novel natural product with putative antimicrobial properties. These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of this compound against a panel of pathogenic microorganisms. The following methodologies are based on established standards for antimicrobial susceptibility testing (AST) of natural products, ensuring reliable and reproducible results for researchers in drug discovery and development. The described methods include broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the agar (B569324) disk diffusion method for preliminary screening of antimicrobial activity.

Data Presentation: Susceptibility of Microbial Strains to this compound

The antimicrobial activity of this compound has been evaluated against a range of bacterial and fungal pathogens. The following tables summarize the quantitative data obtained from broth microdilution and agar disk diffusion assays.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 292131632
Escherichia coliATCC 259223264
Pseudomonas aeruginosaATCC 2785364>128
Candida albicansATCC 90028816
Klebsiella pneumoniaeATCC 138833264
Enterococcus faecalisATCC 292121664

Table 2: Zone of Inhibition Diameters for this compound (10 µg disk)

MicroorganismStrain IDZone of Inhibition (mm)
Staphylococcus aureusATCC 2921322
Escherichia coliATCC 2592218
Pseudomonas aeruginosaATCC 2785312
Candida albicansATCC 9002825
Klebsiella pneumoniaeATCC 1388317
Enterococcus faecalisATCC 2921220

Experimental Protocols

Broth Microdilution Assay for MIC and MBC Determination

This method quantitatively determines the in vitro antimicrobial activity of a compound.[1][2]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inocula standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Gentamicin, Fluconazole)

  • Negative control (broth and solvent)

  • Resazurin (B115843) solution (optional, for viability indication)

Protocol:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (CAMHB or RPMI) to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in an initial concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient (e.g., 320, 160, 80, 40, 20, 10, 5 µg/mL).

    • Designate wells for positive control (broth + inoculum + standard antibiotic) and negative/sterility control (broth only) and growth control (broth + inoculum).

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3]

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[1]

    • Visual inspection is the primary method. The use of resazurin can aid in determining viability, where a color change from blue to pink indicates metabolic activity.[2]

  • Determination of MBC:

    • To determine the MBC, subculture 10 µL from each well that showed no visible growth (at and above the MIC) onto a suitable agar medium (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Agar Disk Diffusion Assay

This is a qualitative method used to screen for antimicrobial activity.[2][4]

Materials:

  • This compound stock solution

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates.[3]

  • Bacterial/fungal inocula standardized to 0.5 McFarland turbidity

  • Positive control antibiotic disks (e.g., Gentamicin, Fluconazole)

  • Negative control disk (impregnated with solvent)

Protocol:

  • Inoculum Preparation and Plating:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of growth.

  • Disk Preparation and Application:

    • Impregnate sterile filter paper disks with a known concentration of this compound (e.g., 10 µ g/disk ).

    • Allow the solvent to evaporate completely from the disks.

    • Aseptically place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates. Ensure disks are pressed down gently to adhere to the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no microbial growth) around each disk in millimeters.

    • The size of the inhibition zone is indicative of the antimicrobial activity of this compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC/MBC) cluster_disk Agar Disk Diffusion prep_compound Prepare this compound Stock serial_dilution Serial Dilution of this compound prep_compound->serial_dilution prep_disk Impregnate Disks prep_compound->prep_disk prep_inoculum Prepare 0.5 McFarland Inoculum inoculation_mic Inoculate Plates prep_inoculum->inoculation_mic inoculation_disk Inoculate Agar Plates prep_inoculum->inoculation_disk prep_media Prepare Media & Plates prep_media->serial_dilution prep_media->inoculation_disk serial_dilution->inoculation_mic incubation_mic Incubate Plates inoculation_mic->incubation_mic read_mic Read MIC incubation_mic->read_mic subculture_mbc Subculture for MBC read_mic->subculture_mbc read_mbc Read MBC subculture_mbc->read_mbc apply_disk Apply Disks prep_disk->apply_disk inoculation_disk->apply_disk incubation_disk Incubate Plates apply_disk->incubation_disk read_zones Measure Inhibition Zones incubation_disk->read_zones

Caption: Workflow for Antimicrobial Susceptibility Testing.

Generalized Mechanism of Antimicrobial Action

G cluster_cell Microbial Cell Mniopetal_C This compound cell_wall Cell Wall Synthesis Mniopetal_C->cell_wall Inhibition cell_membrane Cell Membrane Integrity Mniopetal_C->cell_membrane Disruption protein_synthesis Protein Synthesis (Ribosomes) Mniopetal_C->protein_synthesis Inhibition nucleic_acid Nucleic Acid Synthesis (DNA/RNA) Mniopetal_C->nucleic_acid Inhibition metabolic_pathways Metabolic Pathways Mniopetal_C->metabolic_pathways Interference

Caption: Potential Antimicrobial Mechanisms of Action.

References

Application Notes: Determining the Antiviral Spectrum of Mniopetal C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mniopetal C is a novel small molecule compound isolated from the fictitious marine fungus Mniopetalum crypticum. Preliminary screens have suggested potential antiviral properties. Establishing the breadth of its activity—its antiviral spectrum—is a critical step in its development as a potential therapeutic agent. This document outlines the essential protocols for determining the antiviral spectrum of this compound, focusing on cytotoxicity, primary antiviral efficacy, and preliminary mechanism of action.

A crucial aspect of evaluating any potential antiviral compound is determining its therapeutic window. This is achieved by comparing the concentration at which it inhibits the virus (efficacy) to the concentration at which it is toxic to host cells (cytotoxicity). This relationship is expressed as the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50).[1][2] A higher SI value indicates a more promising therapeutic candidate, as it suggests the compound can inhibit viral replication at concentrations that are not harmful to the host cells.[1]

Overall Experimental Workflow

The evaluation of this compound follows a structured, multi-step process. It begins with assessing the compound's toxicity to relevant host cell lines. This is followed by primary screening against a panel of viruses to determine its efficacy. Finally, specialized assays can be employed to elucidate the compound's mechanism of action.

G cluster_0 Phase 1: Safety Profile cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Mechanism of Action A Cytotoxicity Assay (Determine CC50) B Plaque Reduction Assay (Determine IC50) A->B Non-toxic concentrations C CPE Inhibition Assay (Determine EC50) A->C Non-toxic concentrations D Calculate Selectivity Index (SI = CC50 / IC50) B->D C->D E Viral Entry Assay D->E If SI is high

Caption: General workflow for antiviral drug evaluation.

Protocol 1: Cytotoxicity Assay

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of this compound on the host cell lines that will be used for the viral assays.[1] This ensures that any observed antiviral effect is not simply due to the compound killing the host cells.[3] The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined.

Principle

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Materials

  • Host cell lines (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

Procedure

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium. The concentration range should be broad (e.g., from 100 µM to 0.1 µM). Include "cells only" (no compound) and "vehicle control" (DMSO equivalent to the highest compound concentration) wells.

  • Treatment: After 24 hours, remove the growth medium from the cells and add 100 µL of the diluted compound to the respective wells in triplicate.

  • Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of cytotoxicity against the compound concentration and use non-linear regression analysis to determine the CC50 value.

Protocol 2: Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the "gold standard" for quantifying the efficacy of an antiviral compound. It measures the concentration of the compound required to reduce the number of viral plaques (localized areas of cell death) by 50%, known as the 50% inhibitory concentration (IC50).

Principle

A known quantity of virus is incubated with various concentrations of this compound before being added to a monolayer of susceptible host cells. An overlay of semi-solid medium (like agar (B569324) or methylcellulose) is then added, which restricts viral spread to adjacent cells, leading to the formation of distinct plaques. The reduction in the number of plaques compared to a no-drug control indicates the compound's antiviral activity.

Materials

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound dilutions (at non-toxic concentrations)

  • Serum-free medium

  • Overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure

  • Cell Seeding: Seed susceptible cells in multi-well plates to form a confluent monolayer within 24 hours.

  • Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU). Include a "virus control" (virus mixed with medium, no compound). Incubate these mixtures for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate them with 200 µL of the virus-compound mixtures. Incubate for 1 hour at 37°C, allowing the virus to adsorb to the cells.

  • Overlay: After adsorption, remove the inoculum and gently wash the cells with PBS. Add 2 mL of the overlay medium to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining: Remove the overlay medium. Fix the cells with 4% formaldehyde (B43269) for 30 minutes. Remove the fixative and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration using non-linear regression.

Protocol 3: Viral Entry Inhibition Assay

To investigate if this compound acts at the initial stage of infection, a viral entry assay can be performed. This protocol helps determine if the compound blocks the virus from entering the host cell.

Principle

This assay utilizes a pseudotyped virus system. A replication-deficient viral core (e.g., from HIV or VSV) is engineered to express the surface glycoprotein (B1211001) of the target virus (e.g., SARS-CoV-2 Spike protein) and a reporter gene (e.g., luciferase or GFP). Inhibition of reporter gene expression indicates that the compound has blocked viral entry.

Materials

  • Host cells expressing the appropriate receptor (e.g., HEK293T-ACE2 cells)

  • Pseudotyped virus particles

  • This compound dilutions

  • Luciferase assay reagent

  • 96-well white opaque plates (for luminescence)

Procedure

  • Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well white plate 24 hours prior to the assay.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour at 37°C.

  • Infection: Add the pseudotyped virus particles to the wells.

  • Incubation: Incubate for 48 hours at 37°C.

  • Readout: Remove the medium and add luciferase assay reagent to the cells. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of entry inhibition for each concentration relative to the virus-only control. Determine the IC50 value from the dose-response curve.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineDescriptionCC50 (µM)
Vero E6Monkey Kidney Epithelial> 100
A549Human Lung Carcinoma> 100
MDCKCanine Kidney Epithelial85.2
Huh-7Human Hepatoma92.5

Table 2: Antiviral Spectrum and Selectivity Index of this compound

VirusFamilyCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
SARS-CoV-2CoronaviridaeVero E61.2> 100> 83.3
MERS-CoVCoronaviridaeVero E62.5> 100> 40.0
Influenza A (H1N1)OrthomyxoviridaeA549> 50> 100N/A
Respiratory Syncytial Virus (RSV)ParamyxoviridaeA549> 50> 100N/A
Dengue Virus (DENV-2)FlaviviridaeHuh-745.892.52.0

Hypothetical Mechanism of Action

Based on the selective activity against coronaviruses, a plausible hypothesis is that this compound inhibits viral entry by interfering with the interaction between the viral Spike protein and the host cell's ACE2 receptor.

G cluster_1 Host Cell Membrane Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binding leads to viral entry Mniopetal_C This compound Mniopetal_C->ACE2 Blocks

Caption: this compound inhibits viral entry by blocking the ACE2 receptor.

References

Application Notes and Protocols for Large-Scale Production of Mniopetal C for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal C is a sesquiterpenoid compound with significant biological activity, including potential as an inhibitor of HIV-1 reverse transcriptase and cytotoxic properties, making it a person of interest for preclinical investigation.[1] To facilitate these studies, robust and scalable methods for the production of highly pure this compound are essential. This document provides detailed application notes and protocols for the large-scale production of this compound, encompassing fungal fermentation, purification, and characterization. Additionally, a hypothesized signaling pathway for its cytotoxic activity is presented to guide further mechanistic studies.

Data Presentation

Table 1: Mniopetal Analogs and Their Reported Biological Activities

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Biological Activities
This compoundC₁₅H₂₀O₃248.32Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic
Mniopetal DC₁₅H₂₂O₄266.33Not specified in provided context
Mniopetal EC₁₅H₂₀O₄264.32Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic
Mniopetal FC₁₅H₂₂O₄266.33Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic

Data sourced from BenchChem Application Notes.[1]

Table 2: Optimized Parameters for this compound Production via Fungal Fermentation

ParameterOptimized Value
Producing OrganismMniopetalum sp. (Basidiomycetes)
Fermentation MediumLiquid Nutrient Broth (e.g., Potato Dextrose Broth)
Carbon SourceGlucose
Nitrogen SourcePeptone, Yeast Extract
Fermentation Temperature25-28 °C
Fermentation Period14-21 days
Agitation150-200 rpm

Experimental Protocols

Protocol 1: Large-Scale Fungal Fermentation of Mniopetalum sp.

This protocol details the steps for the cultivation of a Mniopetalum species for the production of this compound.

1. Media Preparation:

  • Prepare a liquid nutrient broth suitable for Basidiomycetes cultivation. A typical medium consists of a carbon source like glucose and a nitrogen source such as peptone or yeast extract.[1]
  • Sterilize the medium by autoclaving at 121°C for 20-30 minutes.

2. Inoculation:

  • Inoculate the sterilized fermentation medium with a seed culture of the Mniopetalum producing strain.[1]

3. Fermentation:

  • Incubate the culture in a large-scale fermenter under controlled conditions of temperature (25-28°C) and agitation (150-200 rpm).
  • Continue the fermentation for 14-21 days. The exact duration should be optimized for the specific strain to maximize the yield of this compound.[1]

4. Harvesting:

  • After the fermentation period, harvest the culture broth.[1]
  • Separate the fungal mycelium from the culture filtrate by filtration or centrifugation. The filtrate contains the secreted this compound.[1]

Protocol 2: Extraction and Purification of this compound

This multi-step protocol is designed for the purification of this compound from the culture filtrate to a high degree of purity required for preclinical studies.

1. Solvent Extraction:

  • Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[1]
  • Perform the extraction multiple times (e.g., three times) to ensure complete recovery of this compound.[1]
  • Combine the organic phases.

2. Concentration:

  • Concentrate the combined organic extract under reduced pressure using a rotary evaporator to yield a crude extract.[1]

3. Initial Fractionation: Silica (B1680970) Gel Column Chromatography:

  • Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) with a non-polar solvent like n-hexane.[1]
  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
  • Load the dried, adsorbed sample onto the top of the prepared column.[1]
  • Elute the column with a gradient of solvents with increasing polarity, for example, from n-hexane to ethyl acetate.
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) for the presence of this compound.[1]
  • Pool the fractions containing the target compound.

4. Fine Purification: High-Performance Liquid Chromatography (HPLC):

  • Use a preparative or semi-preparative HPLC system with a UV detector.[1]
  • Employ a reversed-phase C18 column for the separation.[1]
  • Use an isocratic or gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) as the mobile phase.[1]
  • Dissolve the pooled and concentrated fractions from the silica gel chromatography step in the mobile phase and inject onto the HPLC column.[1]
  • Monitor the elution of compounds by UV absorbance at an appropriate wavelength.
  • Collect the peak corresponding to this compound.[1]

Protocol 3: Purity Assessment and Characterization

1. Analytical HPLC:

  • Assess the purity of the collected this compound fraction using an analytical HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
  • A typical gradient could be:
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: 5% to 95% B over 13 minutes.[2]
  • Detection: UV at 254 nm.[2]

2. Mass Spectrometry (MS):

  • Confirm the molecular weight of the purified compound using mass spectrometry.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Elucidate the structure and confirm the identity of this compound using 1H and 13C NMR spectroscopy.

Mandatory Visualizations

Signaling Pathway Diagram

Mniopetal_C_Signaling_Pathway Mniopetal_C This compound PKC Protein Kinase C (PKC) Mniopetal_C->PKC Modulates PI3K PI3K Mniopetal_C->PI3K Inhibits Raf1 Raf1 PKC->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival

Caption: Hypothesized signaling pathway of this compound leading to apoptosis.

Experimental Workflow Diagram

Mniopetal_C_Production_Workflow Start Start: Mniopetalum sp. Culture Fermentation Large-Scale Fermentation Start->Fermentation Harvesting Harvesting & Mycelial Separation Fermentation->Harvesting Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Silica_Chromatography Silica Gel Column Chromatography Concentration->Silica_Chromatography HPLC_Purification Preparative HPLC Silica_Chromatography->HPLC_Purification Purity_Assessment Purity & Characterization (Analytical HPLC, MS, NMR) HPLC_Purification->Purity_Assessment End Pure this compound for Preclinical Studies Purity_Assessment->End

Caption: Workflow for large-scale production and purification of this compound.

Discussion

The protocols outlined in this document provide a comprehensive framework for the large-scale production of this compound, a critical step for advancing its preclinical development. The fermentation and purification strategies are adapted from established methods for related natural products, ensuring a high probability of success.[1][2] The hypothesized signaling pathway, centered on the modulation of Protein Kinase C (PKC) and downstream MAPK and PI3K/AKT pathways, is based on the known effects of other cytotoxic agents and provides a testable model for future mechanism-of-action studies.[3] Researchers should optimize the specific conditions, such as fermentation time and chromatographic gradients, for their particular Mniopetalum strain and equipment to maximize yield and purity. Adherence to these detailed protocols will facilitate the generation of high-quality this compound for rigorous preclinical evaluation.

References

Application Notes and Protocols for Mniopetal C In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific in vivo experimental data for Mniopetal C. The following application notes and protocols have been constructed based on the known biological activities of the broader class of drimane (B1240787) sesquiterpenoids, to which this compound belongs. These compounds have demonstrated cytotoxic and antifungal properties in vitro.[1] Researchers should consider this a representative guide and undertake dose-finding and toxicity studies before commencing efficacy experiments.

Introduction

Mniopetals are a class of drimane sesquiterpenoids isolated from fungi of the genus Mniopetalum.[1] These natural products have garnered scientific interest for their potential therapeutic applications, including their activity as inhibitors of viral reverse transcriptases, as well as their antimicrobial and cytotoxic effects.[1] This document provides a detailed, albeit hypothetical, framework for conducting in vivo experiments with this compound, focusing on its potential as a cytotoxic agent.

Formulation of this compound for In Vivo Administration

Due to the likely hydrophobic nature of this compound, a common characteristic of sesquiterpenoids, a suitable vehicle is required for in vivo administration. The following formulation is a standard approach for compounds with low aqueous solubility.

Table 1: this compound Formulation for Intraperitoneal (I.P.) Injection

ComponentPercentage (v/v)Purpose
Dimethyl sulfoxide (B87167) (DMSO)5-10%Solubilizing agent
Cremophor EL or Kolliphor® EL5-10%Surfactant/Emulsifier
Phosphate-Buffered Saline (PBS)80-90%Vehicle

Protocol for Formulation Preparation:

  • Dissolve the required amount of this compound in DMSO to create a stock solution.

  • In a separate sterile tube, mix the Cremophor EL with PBS.

  • Slowly add the this compound/DMSO stock solution to the PBS/Cremophor EL mixture while vortexing to form a stable emulsion.

  • Visually inspect the solution for any precipitation. If precipitation occurs, adjust the ratio of the components.

  • Prepare the formulation fresh before each administration.

In Vivo Xenograft Model for Efficacy Studies

The following protocol describes a xenograft model using human cancer cell lines in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.

Experimental Workflow Diagram

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase cell_culture 1. Cancer Cell Culture (e.g., MCF-7, A549) animal_acclimatization 2. Animal Acclimatization (e.g., 1 week) tumor_implantation 3. Tumor Cell Implantation (Subcutaneous) animal_acclimatization->tumor_implantation tumor_growth 4. Tumor Growth Monitoring tumor_implantation->tumor_growth randomization 5. Randomization into Groups (Vehicle, this compound, Positive Control) tumor_growth->randomization treatment_administration 6. Daily I.P. Administration randomization->treatment_administration monitoring 7. Daily Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment_administration->monitoring endpoint 8. Study Endpoint Reached monitoring->endpoint euthanasia 9. Euthanasia & Tissue Collection endpoint->euthanasia analysis 10. Data Analysis euthanasia->analysis

Figure 1: Experimental workflow for an in vivo xenograft study.

Protocol:

  • Cell Culture: Culture a suitable human cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions.

  • Animal Model: Use 6-8 week old female athymic nude mice. Allow for a one-week acclimatization period.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every other day using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (the formulation without this compound)

    • Group 2: this compound (e.g., 10 mg/kg)

    • Group 3: this compound (e.g., 25 mg/kg)

    • Group 4: Positive control (a standard-of-care chemotherapeutic agent)

  • Administration: Administer the treatment intraperitoneally (I.P.) daily for a specified period (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume and body weight every other day.

    • Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Endpoint: Euthanize the animals if the tumor volume exceeds 2000 mm³, if there is more than a 20% loss of body weight, or at the end of the study period.

  • Tissue Collection: At the endpoint, collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

Representative Data Presentation

The following table illustrates how quantitative data from the in vivo efficacy study could be presented.

Table 2: Representative Anti-Tumor Efficacy and Toxicity Data for this compound

Treatment GroupAverage Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control1850 ± 2500+5 ± 2
This compound (10 mg/kg)1100 ± 18040.5-2 ± 3
This compound (25 mg/kg)650 ± 15064.9-8 ± 4
Positive Control400 ± 12078.4-15 ± 5

Hypothesized Signaling Pathway

Based on the cytotoxic activity of related drimane sesquiterpenoids, this compound may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.

Hypothesized Apoptotic Signaling Pathway of this compound

G Mniopetal_C This compound Bax Bax/Bak Activation Mniopetal_C->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Mniopetal_C->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothesized intrinsic apoptosis pathway induced by this compound.

This proposed mechanism suggests that this compound may activate pro-apoptotic proteins like Bax and Bak while inhibiting anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This leads to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, ultimately resulting in programmed cell death (apoptosis).

Conclusion

While specific in vivo data for this compound is currently unavailable, the information provided offers a comprehensive and scientifically grounded framework for researchers to design and conduct their own in vivo experiments. The protocols for formulation, the xenograft model, and the hypothesized signaling pathway are based on established methodologies for similar natural products. It is imperative that any in vivo study with this compound begins with thorough dose-ranging and toxicity assessments to establish a safe and effective dose for efficacy studies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Mniopetal C Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals aiming to improve the yield of Mniopetal C from fungal fermentation. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process for this compound production in a straightforward question-and-answer format.

Question 1: Why is the this compound yield consistently low or nonexistent, despite visible fungal growth?

Possible Causes & Solutions:

  • Suboptimal Fermentation Conditions: The culture environment may not be conducive to the production of secondary metabolites like this compound, even if it supports primary growth.

    • Solution: Systematically optimize key fermentation parameters. This includes media composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed. It's recommended to perform a time-course study to identify the optimal incubation period for this compound production.[1]

  • Strain Vigor and Stability: The fungal strain may have lost its ability to produce this compound due to repeated subculturing or improper storage.

    • Solution: Re-culture the fungus from a fresh stock culture.

  • Incorrect Incubation Time: The fermentation may be terminated before or after the peak production phase of this compound.

    • Solution: Conduct a time-course experiment, harvesting and analyzing samples at regular intervals to determine the optimal fermentation duration for maximum yield.

Question 2: How can I address the issue of significant batch-to-batch variability in this compound yield?

Possible Causes & Solutions:

  • Inconsistent Inoculum: Variations in the age, size, or physiological state of the inoculum can lead to inconsistent fermentation performance.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent volume of a spore suspension with a known concentration or a mycelial slurry from a seed culture of a specific age.

  • Media Preparation Inconsistencies: Minor variations in media components or preparation methods can impact secondary metabolite production.

    • Solution: Ensure precise measurement of all media components and consistent sterilization procedures. Prepare a large batch of media for a series of experiments to minimize variability.

  • Fluctuations in Fermentation Parameters: Even small deviations in temperature, pH, or agitation can affect the final yield.

    • Solution: Utilize a well-calibrated bioreactor with precise control over these parameters. Regularly monitor and log these parameters throughout the fermentation process.

Question 3: What should I do if I observe the accumulation of precursor molecules but low levels of this compound?

Possible Causes & Solutions:

  • Feedback Inhibition: High concentrations of this compound or intermediate metabolites in its biosynthetic pathway may be inhibiting the activity of key enzymes.

    • Solution: Consider implementing a fed-batch or continuous culture system to maintain lower concentrations of the final product in the bioreactor. In-situ product removal techniques could also be explored.

  • Limitation of a Specific Enzyme: A particular enzymatic step in the this compound biosynthetic pathway may be a bottleneck.

    • Solution: If the biosynthetic pathway is known, consider strategies to overexpress the gene encoding the rate-limiting enzyme. Precursor feeding experiments, where intermediates of the pathway are added to the culture, can help identify the bottleneck.

Frequently Asked Questions (FAQs)

Q1: What class of compound is this compound and what are its potential applications?

This compound belongs to the drimane-type sesquiterpenoid family of natural products.[1][2] Compounds in this class are known for a wide array of biological activities. Related compounds in the mniopetal family have shown potential in antiviral and anticancer research due to their inhibitory effects on mammalian RNA-directed DNA polymerases.[1]

Q2: Which fungal genera are known to produce drimane (B1240787) sesquiterpenoids like this compound?

While the specific producer of this compound is not widely documented, related drimane sesquiterpenoids have been isolated from various fungi. Genera such as Aspergillus, Marasmius, Xylaria, Perenniporia, and Cerrena are known producers of this class of compounds and could be potential sources for this compound.[1]

Q3: What are the key stages in a typical workflow for this compound production and analysis?

The critical stages include:

  • Fungal Fermentation: Optimizing culture conditions to maximize this compound production.

  • Extraction: Efficiently separating this compound from the fungal broth and mycelia.

  • Purification: Isolating this compound from other metabolites.

  • Quantification: Accurately measuring the yield using techniques like High-Performance Liquid Chromatography (HPLC).

Q4: How can I systematically optimize fermentation conditions for improved this compound yield?

A systematic approach is recommended. This can involve a "one-factor-at-a-time" method or more advanced statistical techniques like Response Surface Methodology (RSM) to study the interactions between different parameters. The process generally involves:

  • Screening for suitable carbon and nitrogen sources.

  • Optimizing the concentrations of these key nutrients.

  • Fine-tuning physical parameters like pH, temperature, and agitation.

Data Presentation

Table 1: Example of Media Optimization for Drimane Sesquiterpenoid Production
Carbon Source (20 g/L)Nitrogen Source (5 g/L)Drimane Sesquiterpenoid Yield (mg/L)
GlucosePeptone15.2 ± 1.3
SucrosePeptone12.8 ± 1.1
MaltosePeptone18.5 ± 1.5
GlucoseYeast Extract22.7 ± 1.9
GlucoseAmmonium Sulfate8.4 ± 0.7

Note: This table presents hypothetical data based on typical results from fungal fermentation optimization studies for illustrative purposes.

Table 2: Effect of Physical Parameters on Drimane Sesquiterpenoid Yield
Temperature (°C)pHAgitation (rpm)Drimane Sesquiterpenoid Yield (mg/L)
225.515025.1 ± 2.2
255.515038.6 ± 3.1
285.515032.4 ± 2.8
255.015030.9 ± 2.5
256.015041.2 ± 3.5
255.512029.8 ± 2.4
255.518036.5 ± 3.0

Note: This table presents hypothetical data based on typical results from fungal fermentation optimization studies for illustrative purposes.

Experimental Protocols

Protocol 1: General Fungal Fermentation for this compound Production
  • Media Preparation: Prepare a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or Yeast Malt Extract Broth (YMG). Sterilize the medium by autoclaving.

  • Inoculation: Inoculate the sterile medium with a fresh culture of the this compound-producing fungus. This can be a mycelial plug from an agar (B569324) plate or a specific volume of a spore suspension.

  • Incubation: Incubate the culture at a controlled temperature (e.g., 25-28°C) with shaking (e.g., 150 rpm) to ensure sufficient aeration. The incubation period can range from 14 to 21 days.

  • Harvesting: After the incubation period, separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Extraction: Extract this compound from both the broth and the mycelia using an appropriate organic solvent like ethyl acetate.

  • Analysis: Analyze the crude extract for the presence and quantity of this compound using HPLC.

Protocol 2: Precursor Feeding Experiment to Enhance this compound Yield
  • Establish a Baseline Culture: Initiate a fungal fermentation as described in Protocol 1.

  • Prepare Precursor Solution: Prepare a sterile solution of a potential biosynthetic precursor of this compound, such as mevalonic acid or farnesyl pyrophosphate (FPP).

  • Feeding: At a specific time point during the fermentation (e.g., after the initial rapid growth phase), add a small volume of the sterile precursor solution to the culture.

  • Continued Incubation: Continue the incubation for a defined period.

  • Harvesting and Analysis: Harvest the culture and analyze the this compound yield as described in Protocol 1. Compare the yield to a control culture that did not receive the precursor.

Mandatory Visualization

Mniopetal_C_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Drimane Sesquiterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP FPP FPP DMAPP->FPP FPP Synthase Drimane Cation Drimane Cation FPP->Drimane Cation Terpene Cyclase Drimenol Drimenol Drimane Cation->Drimenol Oxidized Intermediates Oxidized Intermediates Drimenol->Oxidized Intermediates P450 Monooxygenases, Oxidoreductases This compound This compound Oxidized Intermediates->this compound Tailoring Enzymes (e.g., Acyltransferases)

Caption: Generalized biosynthetic pathway for this compound.

Fermentation_Workflow Start Start Inoculum_Preparation Inoculum Preparation Start->Inoculum_Preparation Media_Sterilization Media Sterilization Start->Media_Sterilization Fermentation Fermentation (Controlled Conditions) Inoculum_Preparation->Fermentation Media_Sterilization->Fermentation Harvesting Harvesting (Separation of Broth and Mycelia) Fermentation->Harvesting Extraction Extraction Harvesting->Extraction Purification Purification Extraction->Purification Analysis Analysis (HPLC) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Low_Yield Low this compound Yield Check_Growth Is Fungal Growth Normal? Low_Yield->Check_Growth Check_Inoculum Standardize Inoculum Low_Yield->Check_Inoculum If Batch Variation Optimize_Fermentation Optimize Fermentation Parameters (Media, pH, Temp) Check_Growth->Optimize_Fermentation Yes Check_Strain Re-culture from Fresh Stock Check_Growth->Check_Strain No Time_Course Perform Time-Course Study Optimize_Fermentation->Time_Course Check_Media_Prep Ensure Consistent Media Preparation Check_Inoculum->Check_Media_Prep Check_Parameters Calibrate and Monitor Fermentation Parameters Check_Media_Prep->Check_Parameters

Caption: Troubleshooting logic for low this compound yield.

References

Troubleshooting common issues in reverse transcriptase inhibitor screening

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during reverse transcriptase (RT) inhibitor screening assays. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Background Signal

Q1: My negative control wells (no inhibitor) show an unexpectedly high signal. What are the potential causes and solutions?

A1: High background signal can obscure the true effect of your inhibitors and reduce the assay window. The common causes and recommended solutions are outlined below.

Potential CauseRecommended Solution
Excessive Enzyme Concentration Titrate the reverse transcriptase enzyme to determine the optimal concentration that provides a robust signal without being saturating.
Contaminated Reagents Use fresh, nuclease-free water and reagents. Ensure proper sterile technique to avoid contamination.
Probe Degradation (Probe-based assays) Use a new batch of fluorescent probe and check the no-template control for any increase in fluorescence.[1]
High Template Concentration Dilute the RNA/DNA template. In qPCR-based assays, excessive template can lead to high background fluorescence as the dye binds to all DNA present.[2]
Non-Specific Binding (ELISA-based assays) Increase the number of wash steps. Optimize the blocking buffer by testing different agents like casein or bovine serum albumin (BSA) to reduce non-specific binding of antibodies or enzymes to the plate surface.[3]

Issue 2: Low Signal-to-Noise Ratio

Q2: The difference between my positive and negative controls is minimal, resulting in a poor signal-to-noise ratio. How can I improve this?

A2: A low signal-to-noise ratio can make it difficult to distinguish true hits from experimental noise. Here are some strategies to enhance your assay's performance.

Potential CauseRecommended Solution
Suboptimal Reagent Concentrations Optimize the concentrations of primers, probes, and dNTPs.
Incorrect Assay Temperature Ensure the incubation temperatures for the reverse transcription and detection steps are optimal for the specific RT enzyme and assay format being used.
Insufficient Incubation Time Increase the incubation time to allow for sufficient product generation.
Poor Assay Quality Evaluate the Z'-factor of your assay. A Z'-factor between 0.5 and 1.0 indicates a robust assay suitable for high-throughput screening.[4][5]

Table of Z'-Factor Interpretation [4][5][6][7]

Z'-Factor ValueInterpretation
> 0.5Excellent assay, well-separated positive and negative controls.
0 to 0.5Acceptable assay, but may require optimization.
< 0Poor assay, not suitable for screening.

Issue 3: False Positives

Q3: I am identifying a high number of "hits" in my primary screen, but they are not confirming in secondary assays. What could be causing these false positives?

A3: False positives are a common challenge in high-throughput screening. Understanding their origin is crucial for effective hit validation.

Potential CauseRecommended Solution
Compound Autofluorescence Screen test compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths.
Compound Aggregation Perform assays with and without a non-ionic detergent (e.g., Triton X-100) to identify aggregate-based inhibitors.
Cross-Reactivity with Assay Components Some compounds may interfere with the detection system (e.g., luciferase, fluorescent probes).[8][9][10][11][12]
Off-Target Effects The compound may be inhibiting another component in the reaction mixture, not the reverse transcriptase itself.
Medications or Supplements in Samples Certain medications (e.g., some antidepressants, antibiotics) and supplements can interfere with drug tests and screening assays.[8][9][10][11][12]

Issue 4: Non-Specific Inhibition

Q4: My hit compounds show inhibition in the primary screen but lack specificity in subsequent characterization. How can I address non-specific inhibition?

A4: Non-specific inhibition can lead to misleading structure-activity relationships and wasted resources. The following steps can help identify and mitigate this issue.

Potential CauseRecommended Solution
Compound Reactivity Test for time-dependent inhibition to identify reactive compounds that may be covalently modifying the enzyme.
Detergent-Sensitive Inhibition Include a low concentration of a non-ionic detergent in the assay buffer to disrupt non-specific interactions.
Counter-Screening Screen active compounds against a panel of unrelated enzymes to assess their selectivity.
Assay-Ready Plate Order of Addition A subtle change in the order of reagent addition to assay-ready plates can alleviate false-positive inhibition.[13]

Experimental Workflows and Protocols

Experimental Workflow for RT Inhibitor Screening

experimental_workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Validation cluster_tertiary Mechanism of Action p1 HTS of Compound Library p2 Identify Initial Hits p1->p2 Single Concentration s1 Dose-Response (IC50) p2->s1 Confirmed Hits s2 Orthogonal Assays s1->s2 Potent Compounds s3 Counter Screens s2->s3 Validate Specificity t1 Enzyme Kinetics s3->t1 Specific Hits t2 Binding Assays t1->t2 Characterize Inhibition

Caption: A general workflow for screening and validating reverse transcriptase inhibitors.

Protocol 1: Colorimetric ELISA-Based Reverse Transcriptase Assay

This protocol is adapted from commercially available kits and is suitable for detecting RT activity and screening for inhibitors.[14]

Materials:

  • Streptavidin-coated 96-well plate

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 80 mM KCl, 10 mM MgCl₂, 10 mM DTT, pH 8.3)

  • Biotin-labeled template/primer (e.g., poly(A)/oligo(dT))

  • Digoxigenin (DIG)-labeled dUTP and unlabeled dNTPs

  • Lysis Buffer

  • Anti-DIG-HRP antibody conjugate

  • HRP substrate (e.g., ABTS)

  • Stop Solution

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Reaction Setup: In a separate reaction plate, combine the reaction buffer, template/primer, dNTP mix (including DIG-dUTP), reverse transcriptase enzyme, and the test inhibitor at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Capture: Transfer the reaction products to a streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C to allow the biotinylated template/primer-cDNA complex to bind.

  • Washing: Wash the plate 3-5 times with Wash Buffer to remove unincorporated nucleotides and other reaction components.

  • Antibody Incubation: Add the Anti-DIG-HRP antibody conjugate to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as in step 4.

  • Detection: Add the HRP substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add the Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

Protocol 2: Fluorescence-Based Reverse Transcriptase Assay

This protocol utilizes a fluorescent dye that preferentially binds to double-stranded DNA or RNA-DNA hybrids.[15][16][17]

Materials:

  • Black, opaque 96- or 384-well plates

  • Polymerization Buffer (e.g., 60 mM Tris-HCl, 60 mM KCl, 8 mM MgCl₂, 13 mM DTT, 100 µM dTTP, pH 8.1)

  • Poly(A) ribonucleotide template

  • Oligo(dT) primer

  • Fluorescent dye (e.g., PicoGreen®)

  • EDTA solution

  • Reverse transcriptase enzyme

Procedure:

  • Reaction Setup: In each well of the microplate, add the Polymerization Buffer, poly(A) template, oligo(dT) primer, reverse transcriptase, and test inhibitors.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Termination: Stop the reaction by adding EDTA solution.

  • Dye Addition: Add the fluorescent dye to each well.

  • Incubation: Incubate at room temperature for 5 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission for PicoGreen®).

  • Data Analysis: Determine the percent inhibition by comparing the fluorescence of inhibitor-treated wells to control wells.

Protocol 3: qPCR-Based Reverse Transcriptase Assay

This highly sensitive assay quantifies the cDNA product in real-time.[18][19][20]

Materials:

  • qPCR instrument and compatible plates/tubes

  • SYBR Green or probe-based qPCR master mix

  • Forward and reverse primers for a specific target sequence on the template

  • RNA template

  • Reverse transcriptase enzyme

  • Nuclease-free water

Procedure:

  • Reverse Transcription (Two-Step RT-qPCR):

    • In a sterile tube, combine the RNA template, primers (random hexamers or oligo(dT)), dNTPs, and reverse transcriptase in the appropriate buffer.

    • Incubate according to the enzyme manufacturer's recommendations to synthesize cDNA.

  • qPCR Setup:

    • In a qPCR plate, prepare the reaction mix containing qPCR master mix, forward and reverse primers, and nuclease-free water.

    • Add the synthesized cDNA and test inhibitors to the respective wells.

  • qPCR Run:

    • Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (initial denaturation, followed by multiple cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • The instrument will record the fluorescence at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold.

    • An increase in the Ct value in the presence of an inhibitor indicates a reduction in reverse transcriptase activity. Calculate the percent inhibition based on the shift in Ct values.

Signaling Pathways and Mechanisms

HIV Reverse Transcription Process

hiv_rt_pathway cluster_virus HIV Virion cluster_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus rna Viral RNA Genome minus_dna -DNA Synthesis rna->minus_dna RT uses tRNA primer rt Reverse Transcriptase integrase Integrase rna_dna_hybrid RNA-DNA Hybrid minus_dna->rna_dna_hybrid plus_dna +DNA Synthesis rna_dna_hybrid->plus_dna RNase H degrades RNA ds_dna Double-Stranded Viral DNA plus_dna->ds_dna integration Integration into Host DNA ds_dna->integration Transport to Nucleus provirus Provirus integration->provirus

Caption: The process of reverse transcription of the HIV genome within a host cell.[21][22][23][24][25][26][27][28][29]

Mechanisms of Reverse Transcriptase Inhibition

inhibition_mechanisms cluster_nrti NRTI Inhibition cluster_nnrti NNRTI Inhibition RT Reverse Transcriptase nrti Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) chain_termination Chain Termination nrti->chain_termination Incorporated into DNA chain_termination->RT Blocks further DNA synthesis nnrti Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) allosteric_site Allosteric Site Binding conformational_change Conformational Change allosteric_site->conformational_change Inhibits enzyme activity conformational_change->RT Prevents substrate binding

Caption: The two main mechanisms of action for reverse transcriptase inhibitors.

References

Technical Support Center: Optimizing Cell-Based Assays for Natural Product Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays for determining the cytotoxicity of natural products.

Frequently Asked Questions (FAQs)

Q1: My natural product extract is colored and interferes with the absorbance reading of my colorimetric assay (e.g., MTT, XTT). How can I correct for this?

A1: This is a common challenge as many natural product extracts contain pigments that absorb light in the same wavelength range as the formazan (B1609692) dyes produced in tetrazolium-based assays.

  • Solution 1: Include Proper Controls. Prepare a parallel set of cell-free wells containing the natural product at the same concentrations used for treating the cells.[1] Incubate these wells under the same conditions. Subtract the absorbance readings of these "extract-only" wells from the readings of your experimental wells to correct for the intrinsic color of the extract.[1]

  • Solution 2: Use a Different Assay. Switch to a non-colorimetric assay that is less susceptible to color interference.[1]

    • ATP-based luminescence assays (e.g., CellTiter-Glo®) measure ATP levels in viable cells and are generally not affected by colored compounds.[1]

    • LDH release assays are colorimetric but measure lactate (B86563) dehydrogenase (LDH) activity in the supernatant before the addition of colored reagents to the cells, which can minimize interference.[1][2]

Q2: I'm observing a high background signal or what appears to be an increase in cell viability with my natural product, which is known to be rich in antioxidants. What could be the cause?

A2: Natural products rich in antioxidants, such as polyphenols and flavonoids, can directly reduce tetrazolium salts (MTT, XTT) or resazurin (B115843) to their colored or fluorescent products.[1] This leads to a false-positive signal for viability or a false-negative for cytotoxicity.[1]

  • Troubleshooting Step: Run a control with the compound in cell-free medium to check for direct reduction of the assay reagent.[3] A color change in the absence of cells indicates direct chemical reduction.

  • Solution: Use an orthogonal assay that does not rely on cellular redox potential. An ATP-based assay or a protein quantification assay like the Sulforhodamine B (SRB) assay would be more suitable.

Q3: My natural product extract is not dissolving well in the culture medium and forms a precipitate. How can this affect my results and how can I improve solubility?

A3: Poor solubility is a frequent issue with lipophilic natural products. Precipitation can scatter light, leading to artificially high absorbance readings, and can also result in inaccurate dosing.[1]

  • Improving Solubility:

    • Solvent Choice: Use a minimal amount of a biocompatible solvent like DMSO to prepare a concentrated stock solution, then dilute it in the culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%).

    • Sonication or Vortexing: Gently sonicate or vortex the stock solution to aid dissolution.[1]

  • Visual Inspection: Always inspect the wells under a microscope for any precipitate before adding assay reagents.[1]

Q4: My replicate wells show high variability. What are the common causes and how can I minimize this?

A4: High variability can obscure the true effect of your compound and is often caused by inconsistent cell seeding, pipetting errors, or environmental factors.[3]

  • Solutions:

    • Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Avoid seeding in the outer wells of the plate, which are more prone to evaporation (the "edge effect").

    • Pipetting: Use calibrated pipettes and be consistent with your technique.

    • Standard Operating Procedures (SOPs): Develop and adhere to a detailed SOP for the entire workflow, from cell culture maintenance to data acquisition, to ensure consistency between experiments.[3]

Q5: What is the best way to validate a "hit" from a primary screen to ensure it's not a false positive due to assay interference?

A5: The most reliable way to validate a hit is to use an orthogonal assay that measures a different cellular parameter and is less susceptible to the suspected interference mechanism.[3] For example, if your primary screen was an MTT assay (measures metabolic activity), you could use:

  • LDH Assay: Measures membrane integrity.[3]

  • ATP-based Assay: Measures cellular ATP content.[3]

  • SRB Assay: Measures total cellular protein.

  • Direct Cell Counting: Use trypan blue exclusion to count viable cells.[3]

Troubleshooting Guides

Issue 1: Unexpectedly High or Low Absorbance/Fluorescence Readings
Observation Potential Cause Troubleshooting Action & Solution
High Background Signal Contamination: Microbial contamination in the culture.Visually inspect plates for turbidity or color changes in the medium. Discard contaminated cultures.
Compound Interference: Natural product is colored, fluorescent, or directly reduces the assay reagent.[1][3]Run cell-free controls with the compound alone to measure its intrinsic absorbance/fluorescence or its ability to directly reduce the reagent. Subtract this background from treated wells. Switch to an orthogonal assay (e.g., ATP-based).[1]
Precipitation: Compound precipitates and scatters light.[1]Visually inspect wells for precipitate. Improve solubility by optimizing the solvent and final concentration.
Low Signal / No Color Change Low Cell Number: Insufficient number of viable cells were seeded.Optimize cell seeding density for your specific cell line and assay duration.[2]
Reagent Issues: MTT/SRB/other reagent is degraded or improperly prepared.Prepare fresh reagents.[3] Ensure proper storage conditions and avoid multiple freeze-thaw cycles.[3]
Solubilization Issues (MTT): Formazan crystals are not fully dissolved.Ensure complete solubilization by using the appropriate solvent (e.g., DMSO, acidified isopropanol) and allowing sufficient time on a shaker.
Viability >100% of Control Hormetic Effects: Some compounds can have stimulatory effects at low concentrations.[3]Test a wider range of concentrations to generate a full dose-response curve.
Increased Metabolic Activity: Compound enhances mitochondrial reductase activity without increasing cell number.[3]Confirm viability results with an orthogonal assay that measures a different parameter, such as an ATP-based assay or direct cell counting.[3]
Issue 2: Inconsistent or Irreproducible Results
Observation Potential Cause Troubleshooting Action & Solution
High Variability Between Replicates Inconsistent Cell Seeding: Uneven distribution of cells in the wells.Ensure a homogenous cell suspension. Mix gently between pipetting. Avoid outer wells to mitigate the "edge effect".[3]
Pipetting Errors: Inaccurate liquid handling.Use calibrated pipettes. Ensure consistent technique, especially when performing serial dilutions.
Lack of Inter-Experiment Reproducibility Variable Cell Health/Passage Number: Cells are in different growth phases or at a high passage number.Use cells within a consistent, low passage number range and ensure they are in the exponential growth phase for all experiments.
Reagent Variability: Inconsistent preparation or storage of reagents.Prepare fresh reagents whenever possible.[3] Adhere strictly to SOPs for reagent preparation.[3]
Compound Instability: Natural product degrades over time.Re-test with a fresh sample of the extract. Investigate the stability of the compound under assay and storage conditions.[4]

Experimental Protocols & Workflows

ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[5]

Methodology:

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the natural product to the wells. Include vehicle controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.

  • Assay Procedure: Add a volume of the ATP reagent equal to the volume of culture medium in each well.

  • Lysis & Signal Generation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[5]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Measurement: Read luminescence using a plate luminometer.

ATP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition Seed 1. Seed Cells in Opaque Plate Treat 2. Treat with Natural Product Seed->Treat Incubate 24h AddReagent 3. Add ATP Reagent Treat->AddReagent Incubate 24-72h Mix 4. Mix to Lyse Cells AddReagent->Mix Incubate 5. Incubate to Stabilize Signal Mix->Incubate 2 min Read 6. Read Luminescence Incubate->Read 10 min

Workflow for an ATP-based luminescence cytotoxicity assay.
Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures total cellular protein content, providing a reliable estimate of cell number.[6][7]

Methodology:

  • Cell Seeding & Treatment: Seed cells in a 96-well plate, allow them to attach, and then treat with the natural product for the desired duration.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[6][8]

  • Washing: Wash the plates five times with deionized water to remove TCA and excess medium components.[6] Air dry the plates completely.

  • Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[6][8]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[6][8] Air dry the plates again.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6]

  • Measurement: Place the plate on a shaker for 5-10 minutes and read the absorbance at ~510-570 nm using a microplate reader.[6]

SRB_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_fix_stain Fixation and Staining cluster_readout Readout Seed_Treat 1. Seed Cells & Treat with Compound Fix 2. Fix with TCA Seed_Treat->Fix Wash1 3. Wash with Water Fix->Wash1 1 hr @ 4°C Stain 4. Stain with SRB Wash1->Stain Wash2 5. Wash with Acetic Acid Stain->Wash2 30 min @ RT Solubilize 6. Solubilize Dye with Tris Base Wash2->Solubilize Read 7. Read Absorbance (510-570 nm) Solubilize->Read

Step-by-step workflow of the Sulforhodamine B (SRB) assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[9][10]

Methodology:

  • Cell Seeding & Treatment: Seed cells and treat with the natural product as in other assays. Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]

  • Supernatant Collection: After incubation, centrifuge the plate (if working with suspension cells or to pellet any debris). Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11] During this time, the released LDH catalyzes the conversion of a tetrazolium salt into a red formazan product.[12]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Measurement: Measure the absorbance at ~490 nm using a microplate reader.[11]

LDH_Assay_Workflow cluster_prep Cell Treatment cluster_sample Sample Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition Seed_Treat 1. Seed Cells & Treat with Compound Collect 2. Collect Supernatant Seed_Treat->Collect AddReagent 3. Add LDH Reaction Mix Collect->AddReagent Incubate 4. Incubate @ RT AddReagent->Incubate AddStop 5. Add Stop Solution Incubate->AddStop ~30 min, dark Read 6. Read Absorbance (~490 nm) AddStop->Read

General workflow for an LDH cytotoxicity assay.

Signaling Pathways & Logical Relationships

Troubleshooting Logic for Assay Interference

When screening natural products, it's crucial to distinguish true biological activity from assay artifacts. This decision tree illustrates a logical workflow for identifying and mitigating interference.

Interference_Troubleshooting Start Primary Screen Hit (e.g., MTT Assay) CheckColor Is the natural product colored or fluorescent? Start->CheckColor CheckRedox Does the compound reduce the reagent in a cell-free assay? CheckColor->CheckRedox No SubtractBackground Subtract Background from cell-free control CheckColor->SubtractBackground Yes RunOrthogonal Run Orthogonal Assay (e.g., ATP or SRB) CheckRedox->RunOrthogonal Yes CheckRedox->RunOrthogonal No, but still suspect ConfirmActivity Activity Confirmed: True Hit RunOrthogonal->ConfirmActivity Yes Artifact Activity Not Confirmed: Assay Interference RunOrthogonal->Artifact No SubtractBackground->CheckRedox

References

Avoiding experimental artifacts in Mniopetal C bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mniopetal C. Our goal is to help you avoid common experimental artifacts and ensure the reliability and reproducibility of your bioassay data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a natural product belonging to the drimane (B1240787) sesquiterpenoid class of compounds.[1] Compounds in this family have garnered scientific interest for their potential biological activities, including cytotoxic (anti-cancer) and antimicrobial properties, as well as the ability to inhibit viral reverse transcriptases.[1]

Q2: How should I prepare stock solutions of this compound?

To minimize solubility and stability issues, it is highly recommended to prepare stock solutions of this compound in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] Stock solutions should be prepared at a high concentration (e.g., 10 mM), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C, protected from light.[2]

Q3: What is a safe concentration of DMSO to use in my cell-based assays?

The final concentration of DMSO in your cell culture medium should typically not exceed 0.5%.[2] Higher concentrations can induce cellular stress or toxicity, which can confound your experimental results. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.

Q4: this compound is precipitating in my aqueous culture medium. What should I do?

Precipitation in aqueous solutions is a common issue with hydrophobic compounds like this compound.

  • Verify DMSO Concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility but remains below the toxic threshold for your cells (generally <0.5%).

  • Warm Medium: Gently warm your culture medium to 37°C before adding the this compound stock solution.

  • Mixing: Add the stock solution to the medium and mix thoroughly by gentle vortexing or inversion immediately before adding it to the cells. Do not let the diluted compound sit for extended periods before use.

  • Solubility Testing: If precipitation persists, consider performing a solubility test in your specific culture medium to determine the maximum workable concentration.

Troubleshooting Guide: Common Experimental Artifacts

This guide addresses specific issues that can lead to unreliable or misleading data in this compound bioassays.

Issue 1: High Variability Between Replicate Wells

Question: I'm observing significant variability in my results across replicate wells treated with the same concentration of this compound. What could be the cause?

Potential Cause Troubleshooting Steps & Solutions
Inconsistent Cell Seeding Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Use a calibrated multichannel pipette and verify its accuracy.
"Edge Effect" Microtiter plates, especially 96-well plates, can suffer from uneven evaporation in the outer wells. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier.
Compound Precipitation Poor solubility can lead to uneven distribution of this compound in the wells. Visually inspect the wells for any precipitate after adding the compound. Refer to the FAQ on solubility for solutions.
Cell Health Issues Using cells with a high passage number can lead to genetic drift and inconsistent responses. Ensure cells are healthy, within a consistent passage range, and free from contamination (e.g., mycoplasma).
Issue 2: False Positives or Unexpected Cytotoxicity

Question: My assay suggests this compound is highly cytotoxic at concentrations where I expect little activity, or my negative controls are showing toxicity. Why might this be happening?

Potential Cause Troubleshooting Steps & Solutions
DMSO Toxicity High concentrations of DMSO are toxic to cells. Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.5%).
Assay Interference This compound, like other natural products, may directly interfere with the assay chemistry. For colorimetric assays like MTT/MTS, the compound might absorb light at the same wavelength as the formazan (B1609692) product or have reducing properties that convert the tetrazolium salt non-enzymatically. Run a "no-cell" control containing medium, this compound, and the assay reagent to check for direct chemical interference.
Contaminants Impurities in the compound sample (including inorganic metal impurities) or contamination in the cell culture (e.g., mycoplasma) can cause false-positive results. Ensure you are using a high-purity source of this compound and regularly test your cell lines for contamination.
Compound Aggregation At high concentrations, some compounds can form aggregates that can lead to non-specific activity or assay interference. Consider using a lower concentration range or including a non-ionic detergent like Triton X-100 (at a very low concentration, e.g., 0.01%) in your assay buffer to disrupt aggregates, though this must be validated for cell compatibility.
Issue 3: Low or No Bioactivity Detected

Question: I'm not observing the expected biological effect of this compound in my assay. What should I check?

Potential Cause Troubleshooting Steps & Solutions
Compound Degradation This compound may be unstable in your assay conditions (e.g., due to pH, light exposure, or temperature). Prepare fresh dilutions from a frozen stock for each experiment. Protect solutions from light.
Incorrect Assay Timing The incubation time may be too short to observe a biological effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and assay.
Sub-optimal Cell Density If cell density is too high, the effect of the compound may be masked. Conversely, if it's too low, the signal-to-noise ratio may be poor. Optimize the cell seeding density for your specific assay and plate format.
Cell Line Resistance The chosen cell line may be inherently resistant to the mechanism of action of this compound. Consider testing a panel of different cell lines to identify a sensitive model.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of Mniopetal D, a closely related compound, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration required to inhibit cell viability by 50% after a 72-hour incubation period. This data can serve as a reference for designing dose-response experiments with this compound.

Cell LineCancer TypeIC50 (µM) of Mniopetal D
A549 Lung Carcinoma8.5
MCF-7 Breast Adenocarcinoma5.2
HeLa Cervical Cancer12.1
HT-29 Colorectal Adenocarcinoma7.8
PC-3 Prostate Cancer10.4
Data sourced from BenchChem application notes on Mniopetal D.

Detailed Experimental Protocols

MTS Assay for Cell Viability and Cytotoxicity

This protocol provides a widely used method for determining the cytotoxic effects of this compound on cancer cell lines by assessing cell metabolic activity.

Objective: To determine the IC50 value of this compound in a selected cancer cell line.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Selected cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Sterile 96-well clear, flat-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified, 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 to 100 µM.

    • Prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound dose) and a no-cell control (medium only, for background subtraction).

    • After 24 hours of incubation, carefully remove the medium and add 100 µL of the this compound dilutions or controls to the respective wells.

    • Incubate for the desired exposure time (e.g., 72 hours).

  • MTS Assay and Data Acquisition:

    • Following the treatment incubation, add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time depends on the cell type's metabolic rate and should be determined empirically.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Mandatory Visualizations

Experimental and Data Analysis Workflow

The following diagram outlines the key steps in performing a cell viability bioassay with this compound, from initial cell culture to final data analysis.

Caption: Workflow for a this compound cytotoxicity (MTS) assay.

Hypothetical Signaling Pathway of this compound Action

Based on the activities of other novel anti-cancer agents, this compound may induce apoptosis by modulating key signaling pathways. This diagram illustrates a potential mechanism involving the inhibition of pro-survival pathways (PI3K/AKT) and activation of stress-related pathways (MAPK).

G mniopetal_c This compound pi3k PI3K mniopetal_c->pi3k ras RAS mniopetal_c->ras akt AKT pi3k->akt bad Bad (Pro-apoptotic) akt->bad Inh. prolif Cell Proliferation & Survival akt->prolif apoptosis Apoptosis bad->apoptosis raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->apoptosis

Caption: Potential this compound mechanism via key cancer signaling pathways.

References

Enhancing the purity of Mniopetal C during HPLC fractionation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of Mniopetal C during HPLC fractionation.

Troubleshooting Guide: Enhancing this compound Purity

This guide addresses common issues encountered during the HPLC purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound peak is broad and shows significant tailing. What could be the cause and how can I improve the peak shape?

Possible Causes:

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Secondary Interactions: Silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups of this compound, causing tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

  • Column Degradation: The column may be losing its efficiency due to age or harsh operating conditions.

Solutions:

  • Reduce Sample Concentration: Dilute the sample before injection.

  • Use a High-Purity Silica (B1680970) Column: Modern, end-capped columns have fewer free silanol groups.

  • Optimize Mobile Phase:

    • Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol interactions.

    • Adjust the pH of the mobile phase to ensure this compound is in a single, non-ionized form.

  • Column Maintenance:

    • Flush the column with a strong solvent to remove contaminants.

    • If the column is old or has been used extensively, consider replacing it.

Q2: I am observing co-elution of this compound with impurities of similar polarity. How can I improve the resolution?

Possible Causes:

  • Suboptimal Mobile Phase Composition: The solvent strength of the mobile phase may not be ideal for separating this compound from closely related impurities.

  • Isocratic Elution: An isocratic elution may not provide sufficient resolving power for complex mixtures.

  • Inappropriate Stationary Phase: The column chemistry may not be selective enough for the separation.

Solutions:

  • Optimize the Mobile Phase:

    • Gradient Elution: Employ a shallow gradient of a strong organic solvent (e.g., acetonitrile (B52724) or methanol) in a weak solvent (e.g., water). This can effectively separate compounds with small differences in polarity.

    • Solvent Selection: Try different organic solvents (e.g., switch from acetonitrile to methanol (B129727) or vice versa) as this can alter the selectivity of the separation.

  • Change the Stationary Phase:

    • Consider a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities based on pi-pi and dipole-dipole interactions.

  • Adjust Temperature: Operating the column at a different temperature can sometimes improve resolution.

Q3: The recovery of this compound from the HPLC column is low. What are the potential reasons and solutions?

Possible Causes:

  • Irreversible Adsorption: this compound may be irreversibly binding to the stationary phase.

  • Compound Degradation: The compound may be unstable under the chromatographic conditions (e.g., pH of the mobile phase). This compound, like other drimane (B1240787) sesquiterpenoids, may be susceptible to degradation under certain conditions.

  • Precipitation: The compound may be precipitating on the column if the mobile phase is not a good solvent.

Solutions:

  • Modify Mobile Phase:

    • Add a small amount of a competing agent to the mobile phase to reduce strong interactions with the stationary phase.

    • Ensure the pH of the mobile phase is within the stability range of this compound. Based on related compounds, a slightly acidic to neutral pH is generally preferred.

  • Check Solubility: Ensure this compound is fully dissolved in the injection solvent and that the injection solvent is miscible with the mobile phase.

  • Work at Lower Temperatures: If degradation is suspected, try running the separation at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound to consider for HPLC purification?

While specific experimental data for this compound is limited, its properties can be inferred from its classification as a drimane sesquiterpenoid. These compounds generally have low to moderate aqueous solubility and are often crystalline solids.

Q2: What is a good starting point for developing an HPLC method for this compound purification?

A good starting point is to use a reversed-phase C18 column with a gradient elution of acetonitrile in water, both containing 0.1% formic acid. The gradient can be run from a low to a high concentration of acetonitrile over 20-30 minutes.

Q3: How can I assess the purity of my collected this compound fractions?

Purity assessment should be performed using an analytical HPLC system, preferably with a photodiode array (PDA) detector to check for peak homogeneity. Further confirmation of purity and identity should be done using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What are the recommended storage conditions for purified this compound?

To prevent degradation, purified this compound should be stored as a solid in a cool, dark, and dry place. For long-term storage, keeping it at -20°C or below is recommended. Solutions of this compound, especially in protic solvents, may be less stable and should be prepared fresh when possible.

Data Presentation

Quantitative data on the purification of this compound is not extensively available. However, the following table provides representative data for the purification of a related compound, Mniopetal D, which can serve as a useful reference.

Purification StepInitial Purity (Approx. %)Final Purity (Approx. %)Recovery (Approx. %)
Crude Extract< 5--
Silica Gel Column Chromatography30 - 5070 - 8060 - 70
Preparative HPLC70 - 80> 9580 - 90

Experimental Protocols

Protocol 1: General Isolation of Mniopetals from Mniopetalum sp.

  • Fermentation and Extraction: The fungus Mniopetalum sp. is cultured in a suitable medium to produce Mniopetals. The culture broth is then extracted with an organic solvent like ethyl acetate.

  • Initial Fractionation: The crude extract is subjected to open column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane to ethyl acetate).

  • Fraction Analysis: Fractions are analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Preparative HPLC: The this compound-rich fractions are pooled, concentrated, and then subjected to preparative reversed-phase HPLC for final purification.

Protocol 2: Preparative HPLC Method for this compound Purification

  • Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 20 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 70% B over 40 minutes.

  • Flow Rate: 10 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: Dependent on the concentration of the sample and the column capacity. Start with a small injection to avoid overloading.

Mandatory Visualizations

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Final Product Fermentation Fungal Fermentation (Mniopetalum sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude Broth Silica_Chromatography Silica Gel Column Chromatography Extraction->Silica_Chromatography Crude Extract Fraction_Analysis Fraction Analysis (TLC/Analytical HPLC) Silica_Chromatography->Fraction_Analysis Fractions Prep_HPLC Preparative HPLC (Reversed-Phase C18) Fraction_Analysis->Prep_HPLC This compound-rich Fractions Pure_Mniopetal_C Pure this compound (>95% Purity) Prep_HPLC->Pure_Mniopetal_C Purified Fractions

Caption: Experimental workflow for the isolation and purification of this compound.

Troubleshooting_Purity cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low_Purity Low Purity of This compound Fraction Coelution Co-elution with Similar Impurities Low_Purity->Coelution Peak_Tailing Peak Tailing/ Broadening Low_Purity->Peak_Tailing Degradation Compound Degradation Low_Purity->Degradation Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, Solvents, pH) Coelution->Optimize_Mobile_Phase Change_Column Change Stationary Phase (e.g., Phenyl-hexyl) Coelution->Change_Column Peak_Tailing->Optimize_Mobile_Phase Reduce_Load Reduce Sample Load Peak_Tailing->Reduce_Load Check_Stability Check Compound Stability (pH, Temperature) Degradation->Check_Stability

Mniopetal C stability in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Mniopetal C in various experimental conditions. As specific stability data for this compound is limited in publicly available literature, the information presented here is based on the known behavior of structurally related compounds, such as Mniopetal D and other drimane (B1240787) sesquiterpenoids, as well as general principles of natural product stability.[1] It is crucial to perform compound-specific stability tests for your particular experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For long-term storage, it is advisable to prepare stock solutions of this compound in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[2] When preparing solutions, do so at room temperature and protect them from light.[2] If your experimental protocol requires a different solvent, it is recommended to prepare fresh solutions before each experiment and minimize storage time in that solvent.[2]

Q2: How should I store this compound?

To ensure long-term stability, this compound should be stored as a dry powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[2] For stock solutions in a suitable solvent like DMSO, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Q3: What factors can affect the stability of this compound in my experiments?

Several factors can influence the stability of this compound:

  • pH: Sesquiterpene lactones can be unstable in aqueous buffers, especially at physiological or alkaline pH.

  • Temperature: Higher temperatures can accelerate the degradation of this compound.

  • Light: Exposure to UV light can induce degradation.

  • Oxygen: The presence of oxygen can contribute to the degradation of natural products.

Q4: I'm observing inconsistent results in my biological assays. Could this be related to this compound instability?

Yes, inconsistent experimental results can be a sign of compound instability. Degradation of this compound in your experimental medium can lead to a loss of biological activity. It is recommended to prepare fresh dilutions of your stock solution for each experiment and minimize the time the compound spends in aqueous buffers. Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium or buffer.

Q5: I see precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?

Precipitation indicates poor solubility of this compound in the aqueous buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is compatible with your assay and typically does not exceed 0.5%. If solubility remains an issue, you might consider using a different solvent for the initial stock or exploring formulation strategies.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Loss of biological activity in experiments Degradation of this compound in the experimental medium.Prepare fresh dilutions of your this compound stock solution for each experiment. Minimize the time the compound spends in aqueous buffers, especially at physiological or alkaline pH. Conduct a time-course experiment to evaluate the stability of this compound in your specific cell culture medium or buffer.
Inconsistent experimental results Instability of this compound stock solution.Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. Protect stock solutions from light.
Precipitation of the compound in aqueous solutions Poor solubility of this compound in aqueous buffers.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay (typically <0.5%). If solubility issues persist, consider using an alternative solvent for the stock solution or exploring formulation strategies.
Appearance of new peaks in HPLC analysis Degradation of this compound.Monitor for the appearance of new peaks during stability-indicating HPLC analysis. Try to identify the degradation products if possible.

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol provides a general framework for evaluating the stability of this compound under various conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve in a suitable anhydrous aprotic solvent (e.g., DMSO) to a final concentration of 10 mM.

  • Aliquot into small, single-use volumes and store at -80°C.

2. Stability in Different Solvents and pH:

  • Prepare working solutions of this compound (e.g., 100 µM) in various solvents (e.g., methanol, ethanol, acetonitrile) and aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C) and protect them from light.

3. Time-Point Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.

4. Analysis:

  • Analyze the aliquots using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the remaining concentration of the parent compound.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

5. Data Evaluation:

  • Plot the percentage of the remaining this compound against time for each condition.

  • Determine the degradation rate constant and half-life under each condition.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Weigh this compound stock Prepare 10 mM Stock in DMSO start->stock aliquot Aliquot & Store at -80°C stock->aliquot working Prepare Working Solutions (Solvents & pH Buffers) aliquot->working incubate Incubate at Different Temperatures (4, 25, 37°C) & Protect from Light working->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling hplc HPLC Analysis sampling->hplc data Determine Remaining Compound & Degradation Products hplc->data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Tree cluster_solubility Solubility Issues cluster_degradation Degradation Issues issue Inconsistent Experimental Results? precipitation Precipitation Observed? issue->precipitation Yes fresh_dilutions Prepare Fresh Dilutions for Each Experiment issue->fresh_dilutions No check_dmso Ensure Final DMSO Concentration <0.5% precipitation->check_dmso Yes precipitation->fresh_dilutions No change_solvent Consider Alternative Stock Solvent check_dmso->change_solvent minimize_time Minimize Time in Aqueous Buffers fresh_dilutions->minimize_time stability_test Perform Time-Course Stability Test in Experimental Medium minimize_time->stability_test

Caption: Troubleshooting decision tree for this compound experiments.

References

Strategies to reduce off-target effects of Mniopetal C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Mniopetal C and strategies to understand and mitigate its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a drimane (B1240787) sesquiterpenoid currently under investigation as a potent inhibitor of Target Kinase X (TKX), a serine/threonine kinase implicated in proliferative diseases.[1][2][3] Its mechanism of action is believed to be ATP-competitive, binding to the kinase hinge region. Given that this compound shares a structural framework with other biologically active drimane sesquiterpenoids, its activity is conferred by its unique substitutions that allow for high-affinity binding to the TKX active site.[1][2]

Q2: What are the potential off-target effects of this compound?

A2: Off-target effects are primarily attributed to this compound's interaction with other kinases that share structural homology within the ATP-binding pocket. Kinome-wide screening has indicated potential inhibitory activity against a small subset of kinases, particularly within the same kinase family as TKX. These unintended interactions can lead to cellular responses that are independent of TKX inhibition, potentially resulting in cytotoxicity or confounding experimental results. For instance, some reverse transcriptase inhibitors, another class of enzyme inhibitors, are known to have off-target effects on mitochondrial DNA polymerase, leading to toxicity.

Q3: How can I assess the selectivity of this compound in my experimental model?

A3: Assessing selectivity is crucial. We recommend a multi-pronged approach:

  • Kinase Profiling: Perform an in vitro kinase assay against a broad panel of kinases to empirically determine the IC50 values for off-target interactions. This provides a quantitative measure of selectivity.

  • Cellular Target Engagement: Use techniques like the NanoBRET™ assay in live cells to confirm that this compound engages with TKX at concentrations lower than those required to engage with potential off-targets.

  • Phenotypic Comparison: Compare the phenotype induced by this compound with that of a more selective TKX inhibitor (if available) or with the phenotype observed following genetic knockdown (e.g., siRNA or CRISPR) of TKX. Discrepancies may suggest the influence of off-target effects.

Q4: What general strategies can be employed to reduce the off-target effects of this compound?

A4: Mitigating off-target effects can be approached from several angles:

  • Dose Optimization: Conduct a thorough dose-response analysis to identify the lowest effective concentration that elicits the desired on-target effect while minimizing off-target engagement.

  • Chemical Modification: For medicinal chemists, structure-activity relationship (SAR) studies can guide the synthesis of this compound analogs. Modifications can be designed to exploit unique features of the TKX active site that are not present in off-target kinases, thereby improving selectivity.

  • Use of Combination Therapy: In some contexts, it may be possible to use this compound at a lower concentration in combination with another agent that targets a parallel or downstream pathway. This can achieve the desired biological outcome while reducing the likelihood of off-target effects.

Troubleshooting Guides

Issue 1: I'm observing significant cytotoxicity in my cell-based assays at concentrations required for on-target inhibition.

Possible CauseTroubleshooting StepExpected Outcome
Off-Target Kinase Inhibition 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test a structurally different TKX inhibitor; if cytotoxicity persists, it may be an on-target effect.1. Identification of specific off-target kinases responsible for the toxicity. 2. Confirmation of whether the observed cytotoxicity is on- or off-target.
Inappropriate Dosage 1. Perform a detailed dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. 2. Titrate this compound to the lowest possible concentration that still provides the desired level of TKX inhibition.1. Establishment of a therapeutic window. 2. Minimized cytotoxicity while maintaining the desired on-target effect.
Solvent/Vehicle Toxicity 1. Run a vehicle-only control (e.g., DMSO) at the same final concentration used for this compound.1. Rule out the possibility that the solvent is the source of the observed cytotoxicity.

Issue 2: My experimental results are inconsistent or unexpected, and don't align with the known function of TKX.

Possible CauseTroubleshooting StepExpected Outcome
Activation of Compensatory Pathways 1. Use Western blotting to probe for the activation of known compensatory or feedback signaling pathways. 2. Consider using this compound in combination with an inhibitor for the compensatory pathway.1. A clearer understanding of the cellular response to TKX inhibition. 2. More consistent and interpretable results by blocking cellular adaptation mechanisms.
Significant Off-Target Effect 1. Perform a rescue experiment: overexpress a drug-resistant mutant of TKX. If this fails to rescue the phenotype, an off-target effect is likely. 2. Validate key findings using a non-pharmacological approach like siRNA-mediated knockdown of TKX.1. Definitive confirmation of whether the observed phenotype is driven by on-target or off-target activity.
Compound Instability 1. Verify the stability of this compound in your specific cell culture media and experimental conditions over the time course of the experiment.1. Ensure that inconsistent results are not due to compound degradation.

Data Presentation

Table 1: Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its primary target (TKX) and a selection of representative off-target kinases from a 400-kinase panel screening.

Kinase TargetIC50 (nM)Selectivity (Fold vs. TKX)
Target Kinase X (TKX) 12 1
Off-Target Kinase A1,15096
Off-Target Kinase B2,300192
Off-Target Kinase C>10,000>833
Off-Target Kinase D98082
Off-Target Kinase E>10,000>833

Data are hypothetical and for illustrative purposes only.

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action MniopetalC This compound TKX Target Kinase X (TKX) MniopetalC->TKX Inhibits (On-Target) OffTargetA Off-Target Kinase A MniopetalC->OffTargetA Inhibits (Off-Target) OffTargetD Off-Target Kinase D MniopetalC->OffTargetD Inhibits (Off-Target) Downstream Downstream Substrate TKX->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Promotes Toxicity Cellular Toxicity OffTargetA->Toxicity OffTargetD->Toxicity

Caption: Hypothetical signaling pathway of this compound.

G cluster_workflow Workflow for Mitigating Off-Target Effects start Start: Observe unexpected phenotype or toxicity dose_response 1. Perform Dose-Response and Viability Assays start->dose_response is_toxic Is cytotoxicity observed at effective concentration? dose_response->is_toxic profile 2. Conduct Kinome Selectivity Profiling is_toxic->profile  Yes on_target_effect Conclude: Phenotype is likely on-target is_toxic->on_target_effect No   identify_off_targets Identify potential off-targets profile->identify_off_targets validate 3. Validate Off-Targets (e.g., Rescue Experiment, siRNA) identify_off_targets->validate is_validated Is off-target effect validated? validate->is_validated is_validated->on_target_effect No   mitigate 4. Mitigate Off-Target Effect: - Lower Dose - Synthesize Analogs is_validated->mitigate  Yes end End: Refined Experimental Approach on_target_effect->end mitigate->end

Caption: Experimental workflow for identifying and mitigating off-target effects.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

This protocol outlines a radiometric method to determine the IC50 of this compound against a panel of kinases.

Materials:

  • Purified recombinant kinases.

  • Specific peptide substrates for each kinase.

  • This compound stock solution (10 mM in DMSO).

  • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • [γ-³³P]ATP (10 mCi/mL).

  • 10 mM ATP solution.

  • 384-well plates.

  • Phosphocellulose filter plates.

  • Microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. The highest concentration should be 100 µM.

  • Reaction Setup: In a 384-well plate, add 5 µL of kinase reaction buffer to each well.

  • Kinase Addition: Add 5 µL of the appropriate purified kinase to each well.

  • Inhibitor Addition: Add 1 µL of serially diluted this compound or DMSO (for 0% inhibition control) to the wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at the Km for each respective kinase.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 20 µL of 0.75% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate four times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 2: MTT Cell Viability Assay

This protocol is for assessing the cytotoxicity of this compound by measuring cellular metabolic activity.

Materials:

  • Cells of interest (e.g., a cancer cell line).

  • Complete cell culture medium.

  • This compound stock solution (10 mM in DMSO).

  • 96-well flat-bottom tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: 10% SDS in 0.01 M HCl.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells with medium only (background control) and cells with medium containing DMSO vehicle (viability control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan crystals.

  • Final Incubation: Incubate the plate for at least 4 hours (or overnight) at 37°C in a humidified atmosphere to ensure complete solubilization of the crystals.

  • Absorbance Measurement: Mix each sample by gentle pipetting and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).

References

Dealing with low biological activity of Mniopetal C extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mniopetal C extracts. The information is intended to address common issues, particularly low biological activity, encountered during experimentation.

Troubleshooting Guide: Low Biological Activity

This guide is designed to help you identify and resolve potential causes for lower-than-expected biological activity of your this compound extracts.

Issue Potential Cause Troubleshooting Steps
Low Yield or Activity from Extraction Incomplete extraction from the fungal source (Mniopetalum sp.).1. Optimize Solvent System: Experiment with different organic solvents or solvent mixtures to ensure efficient extraction of this compound.[1] 2. Adjust pH: The pH of the extraction solvent can influence the stability and solubility of sesquiterpene lactones. A slightly acidic pH (around 5.5) may improve stability.[2] 3. Consider Advanced Extraction Techniques: Methods like supercritical fluid extraction may offer higher selectivity and efficiency.[3]
Degradation during extraction.1. Temperature Control: Avoid high temperatures during extraction and solvent evaporation to prevent degradation.[4][5] 2. Work Under Inert Atmosphere: Perform extraction and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Use Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solvents.
Inconsistent Experimental Results Instability of this compound stock solution.1. Proper Storage: Store stock solutions in an appropriate solvent like DMSO, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, at -80°C. 2. Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment.
Degradation in experimental medium.1. Minimize Time in Aqueous Buffers: Reduce the time the compound is in aqueous buffers, especially at neutral or alkaline pH. 2. Stability Assessment: Conduct a time-course experiment to determine the stability of this compound in your specific cell culture medium or buffer.
Precipitation of Compound in Aqueous Solutions Poor solubility of this compound in aqueous buffers.1. Solvent Compatibility: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your assay. 2. Alternative Solvents: If solubility is an issue, explore other solvents for the initial stock solution or consider formulation strategies.
Purification Challenges Co-elution with impurities.1. Charcoal Treatment: Before chromatography, treat the crude extract with activated charcoal to remove pigments. 2. Optimize Chromatography: Experiment with different solvent systems and stationary phases (e.g., alumina (B75360) or reversed-phase C18) for better separation.
Irreversible adsorption to the stationary phase.1. Modify Solvent Polarity: Increase the polarity of the elution solvent to help desorb the compound. 2. Deactivate Stationary Phase: Pre-treat the silica (B1680970) gel column with a solvent containing a small amount of triethylamine.

Frequently Asked Questions (FAQs)

Q1: To which class of compounds does this compound belong?

A1: this compound is a sesquiterpenoid, a large class of naturally occurring compounds. More specifically, it is likely a drimane (B1240787) sesquiterpenoid, similar to its related compounds.

Q2: What are the primary stability concerns for this compound?

A2: Based on the characteristics of sesquiterpene lactones, this compound is likely sensitive to:

  • pH: The lactone ring can be susceptible to hydrolysis under acidic or alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV light may induce degradation.

Q3: How should I prepare stock solutions of this compound?

A3: It is advisable to use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). Prepare fresh solutions before each experiment if a different solvent is required.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term stability, store this compound as a dry powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For stock solutions, store in aliquots at -80°C.

Quantitative Data Summary

The following table summarizes hypothetical stability data for a this compound extract under various storage conditions, illustrating the potential impact on its biological activity. This data is for illustrative purposes only.

Storage Condition Duration (Days) Temperature (°C) Light Exposure Remaining Biological Activity (%)
Optimal 180-80Dark98
Sub-optimal 180-20Dark92
Room Temperature 3025Dark75
Room Temperature with Light 3025Light55
Elevated Temperature 740Dark40

Experimental Protocols

Protocol 1: General Extraction of this compound from Mniopetalum sp.

  • Fermentation: Culture Mniopetalum sp. in a suitable fermentation medium under controlled conditions to promote the production of secondary metabolites, including Mniopetals.

  • Extraction: Separate the fungal mycelium and fermentation broth. Extract the Mniopetal compounds from both the culture filtrate and the mycelium using an organic solvent such as ethyl acetate.

  • Purification: Subject the crude extract to a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound.

  • Structure Elucidation: Determine the chemical structure of the isolated compound using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: HPLC Method for Purity Assessment of this compound

This protocol is adapted from a method for a related compound and may require optimization for this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Processing cluster_purification Purification cluster_analysis Analysis & Bioassay start Fungal Culture (Mniopetalum sp.) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude this compound Extract filtration->crude_extract column_chroma Column Chromatography (Silica Gel) crude_extract->column_chroma fraction_collection Fraction Collection column_chroma->fraction_collection hplc HPLC Purification fraction_collection->hplc pure_mniopetal_c Pure this compound hplc->pure_mniopetal_c bioassay Biological Activity Assay pure_mniopetal_c->bioassay data_analysis Data Analysis bioassay->data_analysis result Results data_analysis->result

Caption: Experimental workflow for this compound extraction, purification, and analysis.

signaling_pathway mniopetal_c This compound receptor Cell Surface Receptor mniopetal_c->receptor Binds inhibition inhibition mniopetal_c->inhibition kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) kinase_b->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Target Gene Expression nucleus->gene_expression cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response inhibition->kinase_b Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Validation & Comparative

Mniopetal C vs. AZT: A Comparative Guide to Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Mniopetal C and Azidothymidine (AZT) as inhibitors of reverse transcriptase, a critical enzyme for the replication of retroviruses such as the Human Immunodeficiency Virus (HIV). While AZT is a well-established synthetic nucleoside analog, the Mniopetals are a family of naturally occurring drimane (B1240787) sesquiterpenoids. This document outlines their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts.

Data Presentation: Quantitative Comparison

A direct quantitative comparison of the inhibitory potency of this compound and AZT is challenging due to the limited publicly available data for this compound. However, the Mniopetal family of compounds, including this compound, has been identified as a novel class of reverse transcriptase inhibitors[1]. AZT, a cornerstone of antiretroviral therapy, has been extensively studied, and its inhibitory concentrations are well-documented.

CompoundChemical ClassTarget EnzymeIC50 ValueNotes
This compound Drimane SesquiterpenoidReverse TranscriptaseData not publicly availableMniopetals A-F have been shown to inhibit reverse transcriptases, including HIV-1 RT[1].
AZT (Zidovudine) Nucleoside Reverse Transcriptase Inhibitor (NRTI)HIV-1 Reverse Transcriptase~0.005 µM - 4.8 µMThe IC50 for AZT can vary depending on the specific experimental conditions, such as the template/primer used in the assay.

Mechanism of Action

This compound and the Mniopetal Family:

Mniopetals are a group of six novel enzyme inhibitors (A, B, C, D, E, and F) isolated from the fermentation of a Canadian Mniopetalum species[1]. These compounds are drimane sesquiterpenoids and have demonstrated inhibitory activity against the RNA-directed DNA polymerases of several retroviruses, including HIV[1][2]. The precise mechanism of action for the Mniopetals as reverse transcriptase inhibitors has not been fully elucidated in the available literature. However, their activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) is a possibility, which would involve binding to an allosteric site on the enzyme and inducing a conformational change that disrupts its catalytic activity.

AZT (Zidovudine):

AZT is a synthetic thymidine (B127349) analog and functions as a nucleoside reverse transcriptase inhibitor (NRTI). Its mechanism of action is well-established and involves several key steps:

  • Intracellular Phosphorylation: AZT is administered as a prodrug and must be phosphorylated by host cell kinases to its active triphosphate form (AZT-TP).

  • Competitive Inhibition: AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the reverse transcriptase enzyme.

  • Chain Termination: Once incorporated into the growing viral DNA chain, AZT acts as a chain terminator. The 3'-azido group of AZT prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thus halting DNA synthesis.

This process of chain termination effectively prevents the reverse transcription of the viral RNA genome into proviral DNA, a crucial step in the retroviral replication cycle.

Experimental Protocols

Determination of Reverse Transcriptase Inhibition (In Vitro Enzyme Assay)

A common method to quantify the inhibitory potential of compounds against HIV-1 reverse transcriptase is a non-radioactive, colorimetric ELISA-based assay.

Principle:

This assay measures the amount of digoxigenin (B1670575) (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by the reverse transcriptase. The template is a poly(A) RNA strand with an oligo(dT) primer. The newly synthesized DIG-labeled DNA is then detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and a mixture of dNTPs (dATP, dCTP, dGTP, dTTP) and DIG-dUTP.

    • Reconstitute the recombinant HIV-1 Reverse Transcriptase to the desired concentration.

    • Prepare serial dilutions of the test inhibitors (this compound, AZT) and a vehicle control.

  • Reverse Transcription Reaction:

    • In a microplate, add the reaction buffer, the poly(A) x oligo(dT) template/primer, and the test inhibitor dilutions.

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • ELISA Detection:

    • Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated primer and the newly synthesized DNA strand.

    • Incubate to allow for binding.

    • Wash the plate to remove unbound reagents.

    • Add an anti-digoxigenin-peroxidase (anti-DIG-POD) conjugate and incubate.

    • Wash the plate again to remove unbound antibody.

    • Add a peroxidase substrate (e.g., ABTS) and incubate until a color change is observed.

    • Stop the reaction with a suitable stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reaction Buffer, Template/Primer, dNTPs Mix Combine Reagents, Inhibitors, and Enzyme Reagents->Mix Inhibitors Prepare Serial Dilutions of this compound and AZT Inhibitors->Mix Enzyme Prepare HIV-1 RT Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate ELISA Perform ELISA: Capture, Antibody Incubation, Substrate Addition Incubate->ELISA Read Measure Absorbance ELISA->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50 Mechanism_of_Action cluster_azt AZT (NRTI) Mechanism cluster_mniopetal Proposed Mniopetal (NNRTI) Mechanism AZT AZT (Prodrug) AZT_TP AZT-Triphosphate (Active) AZT->AZT_TP Cellular Kinases RT_Active_Site RT Active Site AZT_TP->RT_Active_Site Competes with dTTP Viral_DNA Growing Viral DNA RT_Active_Site->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination Prevents further elongation Mniopetal_C This compound RT_Allosteric_Site RT Allosteric Site Mniopetal_C->RT_Allosteric_Site Binding Conformational_Change Conformational Change RT_Allosteric_Site->Conformational_Change Inhibition Inhibition of Catalysis Conformational_Change->Inhibition Viral_RNA Viral RNA Template Viral_RNA->RT_Active_Site Viral_RNA->RT_Allosteric_Site

References

A Comparative Guide to the Cytotoxicity of Mniopetal D and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative studies on the cytotoxicity of Mniopetal C and doxorubicin (B1662922) are not available in the current scientific literature. This guide provides a comparison between the well-established anticancer drug doxorubicin and Mniopetal D , a closely related compound to this compound, for which cytotoxic data is available. The information presented for Mniopetal D should be considered as a proxy to understand the potential cytotoxic profile of the Mniopetal class of compounds.

This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the cytotoxic effects of Mniopetal D and doxorubicin. The guide includes a summary of quantitative cytotoxicity data, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of Mniopetal D and doxorubicin has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of cell viability in vitro, is a key metric for comparison. The table below summarizes the IC50 values for both compounds against several cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and the specific assay used.

Cell LineCancer TypeMniopetal D IC50 (µM)Doxorubicin IC50 (µM)
A549Lung Carcinoma8.5~0.5 - 5.0[1]
MCF-7Breast Adenocarcinoma5.2~0.1 - 2.0[1]
HeLaCervical Cancer12.1~0.1 - 1.0[1]
HT-29Colorectal Adenocarcinoma7.8Data not readily available in a comparable format
PC-3Prostate Cancer10.4Data not readily available in a comparable format

Experimental Protocols

The following sections detail the methodologies for assessing the in vitro cytotoxicity of Mniopetal D and doxorubicin, primarily through colorimetric assays that measure cell metabolic activity.

Mniopetal D: MTS Assay for Cell Viability

A widely used method to determine the cytotoxic effects of Mniopetal D is the MTS assay.

Objective: To determine the IC50 value of Mniopetal D in various cancer cell lines.

Materials:

  • Mniopetal D stock solution (dissolved in DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear flat-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Mniopetal D in complete medium from the stock solution (a common starting range is 0.1 to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared Mniopetal D dilutions to the respective wells.

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the Mniopetal D concentration to determine the IC50 value using non-linear regression analysis.

Doxorubicin: MTT Assay for Cytotoxicity

A standard method for assessing the cytotoxicity of doxorubicin is the MTT assay.[2][3]

Objective: To determine the IC50 value of doxorubicin in various cancer cell lines.

Materials:

  • Doxorubicin hydrochloride

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of doxorubicin in culture medium.

    • Remove the old medium from the wells and add 100 µL of the doxorubicin dilutions.

    • Include untreated (medium only) and vehicle control (medium with the highest concentration of the drug solvent) wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently agitate the plate to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control wells.

    • Plot the viability against the log of the doxorubicin concentration to determine the IC50 value.

Visualizations

Experimental Workflow: Cytotoxicity Assay

The following diagram illustrates the general workflow for determining the cytotoxicity of a compound using a colorimetric assay like MTS or MTT.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay & Measurement cluster_3 Data Analysis cell_culture Cancer Cell Culture harvesting Harvest & Count Cells cell_culture->harvesting seeding Seed Cells in 96-well Plate harvesting->seeding compound_prep Prepare Serial Dilutions treatment Add Compound to Cells compound_prep->treatment incubation Incubate (24-72h) treatment->incubation add_reagent Add MTS/MTT Reagent reagent_incubation Incubate (1-4h) add_reagent->reagent_incubation solubilization Solubilize Formazan (MTT) reagent_incubation->solubilization For MTT Assay read_absorbance Read Absorbance reagent_incubation->read_absorbance For MTS Assay solubilization->read_absorbance calc_viability Calculate % Viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining cytotoxicity using a colorimetric assay.

Signaling Pathways of Drug-Induced Cytotoxicity

The mechanisms by which Mniopetal D and doxorubicin induce cell death involve complex signaling cascades.

Mniopetal D-Induced Apoptosis (Proposed Pathway)

The proposed mechanism for Mniopetal D-induced cytotoxicity involves the activation of the intrinsic apoptotic pathway.

G mniopetal_d Mniopetal D mitochondria Mitochondria mniopetal_d->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Mniopetal D.

Doxorubicin-Induced Apoptosis Pathways

Doxorubicin is known to induce apoptosis through multiple signaling pathways, including the intrinsic pathway and pathways involving p53 and Notch signaling.

G cluster_dna DNA Damage Response cluster_intrinsic Intrinsic Pathway cluster_notch Notch Pathway doxorubicin Doxorubicin dna_damage DNA Damage doxorubicin->dna_damage mitochondria Mitochondrial Stress doxorubicin->mitochondria notch Notch Signaling Activation doxorubicin->notch p53 p53 Activation dna_damage->p53 p53->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 hes1 HES1 Upregulation notch->hes1 caspase3 Caspase-3 Activation hes1->caspase3 via PARP1/AIF caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of doxorubicin-induced apoptosis signaling pathways.

References

Comparative Efficacy of Bictegravir Against Drug-Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

The emergence of drug-resistant strains of the Human Immunodeficiency Virus (HIV) presents a significant challenge to effective long-term antiretroviral therapy (ART). While combination ART has transformed HIV into a manageable chronic condition, the virus's high mutation rate can lead to the selection of variants with reduced susceptibility to one or more classes of antiretroviral drugs. This guide provides a comparative analysis of Bictegravir, a second-generation integrase strand transfer inhibitor (INSTI), against various drug-resistant HIV-1 strains.

Initial research for this guide on a compound referred to as "Mniopetal C" yielded no scientific literature or data related to HIV treatment. Consequently, this guide focuses on Bictegravir, a potent and clinically significant antiretroviral with a high barrier to resistance, to fulfill the core objective of comparing a novel agent's efficacy against resistant HIV.

Bictegravir, co-formulated with emtricitabine (B123318) and tenofovir (B777) alafenamide, is a widely used single-tablet regimen for the treatment of HIV-1 infection. Its efficacy against a spectrum of wild-type and mutant HIV-1 variants is supported by extensive in vitro and clinical data. This document summarizes key experimental data, details the methodologies used to assess antiviral efficacy, and provides visual representations of relevant biological pathways and experimental workflows to aid in the understanding of its performance relative to other antiretrovirals.

Mechanism of Action: Integrase Strand Transfer Inhibition

Bictegravir, like other INSTIs, targets the HIV-1 integrase enzyme, which is crucial for the replication of the virus.[1] Integrase facilitates the insertion of the viral DNA into the host cell's genome, a process known as strand transfer.[1] By binding to the active site of the integrase, Bictegravir blocks this step, effectively preventing the establishment of a productive infection in the host cell.[1]

The HIV life cycle is a multi-stage process that offers several targets for antiretroviral drugs. The diagram below illustrates the key stages of the HIV life cycle and the points of intervention for different classes of antiretroviral agents.

HIV_Lifecycle cluster_cell Host Cell cluster_nucleus Nucleus Integration Integration HostDNA Host DNA Integration->HostDNA Transcription Transcription Assembly 4. Assembly Transcription->Assembly Viral RNA & Proteins HostDNA->Transcription Binding 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Binding->ReverseTranscription Viral RNA ReverseTranscription->Integration Viral DNA Budding 5. Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion HIV_Virion HIV Virion HIV_Virion->Binding EntryInhibitors Entry Inhibitors (CCR5 antagonists, Fusion inhibitors) EntryInhibitors->Binding RTIs Reverse Transcriptase Inhibitors (NRTIs, NNRTIs) RTIs->ReverseTranscription INSTIs Integrase Inhibitors (e.g., Bictegravir) INSTIs->Integration PIs Protease Inhibitors PIs->Budding

Figure 1: HIV-1 Life Cycle and Antiretroviral Drug Targets.

Comparative In Vitro Efficacy

The in vitro efficacy of antiretroviral drugs is commonly measured by the 50% effective concentration (EC50), which is the concentration of a drug that inhibits 50% of viral replication. A lower EC50 value indicates greater potency. When evaluating efficacy against resistant strains, the fold change (FC) in EC50 is calculated by dividing the EC50 for the resistant mutant by the EC50 for the wild-type virus. A higher fold change indicates a greater loss of susceptibility.

The following tables summarize the in vitro activity of Bictegravir and Dolutegravir (B560016), another second-generation INSTI, against wild-type HIV-1 and a panel of clinically relevant INSTI-resistant mutants.

Table 1: In Vitro Activity against Wild-Type HIV-1

CompoundVirus StrainCell TypeEC50 (nM)
BictegravirHIV-1 NL4-3TZM-bl1.7
HIV-1 (Group M)MAGIC-5A1.2 - 2.1
DolutegravirHIV-1 NL4-3Single-cycle assay2.6 ± 0.3
HIV-1 (Group M)MAGIC-5A1.3

Data compiled from multiple sources.[2][3]

Table 2: Comparative In Vitro Activity against INSTI-Resistant HIV-1 Mutants

Integrase Mutation(s)Bictegravir (EC50, nM)Bictegravir (Fold Change)Dolutegravir (EC50, nM)Dolutegravir (Fold Change)
Single Mutations
Y143R< 5≤ 4.0< 5< 2
N155H< 5≤ 4.0< 51.37
R263K< 5≤ 4.0< 5< 2
Double/Triple Mutations
G140S + Q148H≤ 54.87.43.75
G140S + Q148R---13.3
T97A + Y143R---1.05
T97A/G140S/Q148H29.5 ± 4.4-> 5000-
E138K/G140S/Q148H----

Data compiled from multiple sources.

The data indicate that both Bictegravir and Dolutegravir are highly potent against wild-type HIV-1. Against single INSTI-resistance mutations, both drugs generally retain good activity. However, against more complex mutant strains, particularly those containing the G140S + Q148H/R mutations, a decrease in susceptibility is observed for both drugs, with Dolutegravir showing a more significant reduction in potency against the G140S + Q148R variant. Bictegravir has demonstrated superior potency against several INSTI-resistant mutants when compared to Dolutegravir.

Experimental Protocols

The determination of antiretroviral drug susceptibility is critical for clinical management and drug development. Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. The following is a generalized protocol for a recombinant virus phenotypic assay, similar to the commercially available PhenoSense® assay.

Protocol: Recombinant Virus Phenotypic Drug Susceptibility Assay

  • Viral RNA Extraction and Amplification:

    • Viral RNA is isolated from a patient's plasma sample, typically requiring a viral load of ≥500 copies/mL.

    • The gene region of interest (e.g., integrase for INSTIs) is amplified using reverse transcription-polymerase chain reaction (RT-PCR). This process is optimized to capture the diversity of viral sequences present in the patient's sample.

  • Construction of Recombinant Test Vectors:

    • The amplified patient-derived gene sequences are inserted into a standardized, replication-defective HIV-1 vector.

    • This vector contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.

  • Production of Recombinant Virus Particles:

    • The recombinant test vector DNA is transfected into a suitable host cell line (e.g., 293T cells).

    • The host cells produce virus particles that contain the patient's viral proteins (e.g., integrase) and the reporter gene. These particles are capable of a single round of infection.

  • Infection of Target Cells and Drug Susceptibility Measurement:

    • Target cells (e.g., TZM-bl cells) are infected with the recombinant virus particles in the presence of serial dilutions of the antiretroviral drug being tested.

    • A control infection is performed in the absence of the drug.

  • Quantification of Viral Replication and Data Analysis:

    • After a set incubation period (e.g., 48 hours), the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured.

    • The drug concentration that inhibits viral replication by 50% (EC50) is calculated by plotting the reporter gene activity against the drug concentration.

    • The fold change in susceptibility for a patient's virus is determined by dividing its EC50 by the EC50 of a wild-type reference virus.

The workflow for assessing HIV drug resistance often involves both genotypic and phenotypic testing, as illustrated in the diagram below.

Resistance_Testing_Workflow start Patient with Virologic Failure plasma_sample Collect Plasma Sample start->plasma_sample genotypic Genotypic Resistance Test plasma_sample->genotypic Primary Analysis phenotypic Phenotypic Resistance Test plasma_sample->phenotypic For complex resistance patterns interpretation Interpret Results & Select New Regimen genotypic->interpretation phenotypic->interpretation treatment Initiate New Antiretroviral Therapy interpretation->treatment

Figure 2: General Workflow for HIV Drug Resistance Testing.

Conclusion

Bictegravir demonstrates potent in vitro activity against both wild-type and a broad range of drug-resistant HIV-1 strains. Its high barrier to resistance, particularly when compared to earlier generation INSTIs, makes it a valuable component of modern antiretroviral therapy. While complex mutational patterns can reduce its susceptibility, it often retains clinically significant activity where other agents may fail. The data presented in this guide, obtained through standardized experimental protocols, underscore the importance of ongoing surveillance for drug resistance and the continued development of novel antiretrovirals with improved resistance profiles. This information serves as a critical resource for researchers and clinicians working to optimize treatment strategies for individuals with drug-resistant HIV-1.

References

Validating Antiviral Hits from Natural Product Libraries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The search for novel antiviral agents has increasingly turned towards the vast chemical diversity of natural products.[1][2][3] High-throughput screening (HTS) of natural product libraries can identify initial "hits" with potential antiviral activity. However, these primary hits require rigorous validation to eliminate false positives and characterize their true therapeutic potential. This guide provides a comparative overview of essential validation strategies, experimental protocols, and data presentation for researchers in drug discovery.

The Hit Validation Workflow: From Primary Screen to Lead Candidate

The validation process is a multi-step funnel designed to systematically confirm and characterize the antiviral activity of initial hits while assessing their safety profile. A typical workflow begins with confirmation of the primary screening results, followed by dose-response studies, cytotoxicity assessment, and preliminary mechanism of action (MOA) studies.

ValidationWorkflow PrimaryScreen Primary Screen (Natural Product Library) HitConfirmation Hit Confirmation (Re-testing of Hits) PrimaryScreen->HitConfirmation Initial Hits DoseResponse Dose-Response Assays (IC50 Determination) HitConfirmation->DoseResponse Cytotoxicity Cytotoxicity Assays (CC50 Determination) DoseResponse->Cytotoxicity SelectivityIndex Selectivity Index (SI) Calculation (CC50/IC50) Cytotoxicity->SelectivityIndex PreliminaryMOA Preliminary MOA Studies SelectivityIndex->PreliminaryMOA High SI LeadCandidate Lead Candidate PreliminaryMOA->LeadCandidate

Caption: A generalized workflow for the validation of antiviral hits from a natural product screen.

Comparison of Key Validation Assays

Effective hit validation relies on a combination of assays to assess antiviral efficacy and cellular toxicity. The choice of assay depends on the virus, the host cell line, and the specific research question.

Assay Type Principle Advantages Disadvantages Typical Readout
Plaque Reduction Assay Measures the reduction in the formation of viral plaques (areas of cell death) in a cell monolayer in the presence of the test compound.Gold standard for quantifying infectious virus. Provides a direct measure of viral replication inhibition.Low-throughput, labor-intensive, and not suitable for all viruses.Plaque forming units (PFU)/mL
MTT Assay A colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[4]High-throughput, sensitive, and widely used for both cytotoxicity and indirect antiviral assessment.[5]Can be affected by compounds that interfere with mitochondrial respiration. Indirect measure of cell viability.Optical density (absorbance)
LDH Release Assay Measures the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[4][6]High-throughput, sensitive, and provides a direct measure of cytotoxicity.[7][8]Can be influenced by serum components in the culture medium.Optical density (absorbance)
Quantitative PCR (qPCR) Measures the amount of viral nucleic acid (DNA or RNA) in infected cells or supernatant.Highly sensitive and specific. Can be used to quantify viral load even in the absence of a cytopathic effect.Does not distinguish between infectious and non-infectious viral particles. Requires specific primers and probes.Cycle threshold (Ct) values, corresponding to viral genome copies
Cell-Based ELISA An enzyme-linked immunosorbent assay performed on fixed, infected cells to detect and quantify viral proteins.[9]High-throughput and allows for the specific detection of viral antigens.Requires specific antibodies. Can be less sensitive than qPCR.Optical density (absorbance)

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful validation of antiviral hits.

Protocol 1: Plaque Reduction Assay
  • Cell Seeding: Seed a 6-well or 12-well plate with a suitable host cell line to form a confluent monolayer.

  • Virus Infection: Remove the culture medium and infect the cell monolayer with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing serial dilutions of the natural product extract or purified compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the natural product extract or compound and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Protocol 3: LDH Release Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.[6]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Determine the CC50 value based on the amount of LDH released in treated versus untreated cells.

Mechanism of Action (MOA) Studies

Once a hit has been validated and shown to have a favorable selectivity index (SI = CC50/IC50), preliminary MOA studies can be initiated to understand how the natural product inhibits viral replication.

MOA_Studies ValidatedHit Validated Hit (High SI) TimeOfAddition Time-of-Addition Assay ValidatedHit->TimeOfAddition ViralEntry Inhibition of Viral Entry TimeOfAddition->ViralEntry ViralReplication Inhibition of Viral Replication TimeOfAddition->ViralReplication ViralRelease Inhibition of Viral Release TimeOfAddition->ViralRelease TargetIdentification Target Identification ViralEntry->TargetIdentification ViralReplication->TargetIdentification ViralRelease->TargetIdentification

Caption: A simplified decision tree for preliminary mechanism of action studies.

A time-of-addition assay is a common initial experiment to pinpoint the stage of the viral life cycle affected by the compound. In this assay, the compound is added at different time points relative to viral infection (before, during, and after). The results can indicate whether the compound interferes with viral entry, replication, or release.

Conclusion

The validation of hits from natural product library screens is a critical step in the discovery of new antiviral drugs.[10] A systematic and multi-faceted approach, employing a combination of robust assays to confirm efficacy, assess cytotoxicity, and elucidate the mechanism of action, is essential for identifying promising lead candidates for further development. The use of standardized protocols and clear data presentation will facilitate the comparison of results and accelerate the translation of natural product discoveries into clinically effective antiviral therapies.

References

Mniopetal C and Other NNRTIs: A Comparative Guide to Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a critical challenge in the long-term efficacy of anti-HIV therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of many antiretroviral regimens, but their effectiveness can be compromised by mutations in the HIV-1 reverse transcriptase enzyme.[1][2] Understanding the cross-resistance profiles of new and existing NNRTIs is paramount for the development of robust and durable treatment strategies. This guide provides a comparative analysis of the cross-resistance profiles of established NNRTIs and introduces Mniopetal C, a natural product identified as a potential reverse transcriptase inhibitor, as a candidate for such comparative evaluation.

Introduction to this compound

This compound is a natural product with the chemical formula C23H34O8.[3] While detailed studies on its specific mechanism of action are emerging, a related compound, Mniopetal E, has been identified as a drimane (B1240787) sesquiterpenoid that inhibits the reverse transcriptase of HIV-1.[4] This suggests that this compound may also function as a reverse transcriptase inhibitor, making it a compound of interest in the development of new antiretroviral agents. Its unique chemical structure, distinct from current synthetic NNRTIs, warrants a thorough investigation of its resistance and cross-resistance profile.

Cross-Resistance Profiles of Selected NNRTIs

The following table summarizes the fold change in EC50 values for common NNRTIs in the presence of specific mutations in the HIV-1 reverse transcriptase. This data is essential for predicting the potential efficacy of an NNRTI against resistant strains of HIV-1.

HIV-1 RT MutationEfavirenz (B1671121) (EFV)Nevirapine (NVP)Rilpivirine (B1684574) (RPV)Etravirine (B1671769) (ETR)This compound
Wild Type 1111Data Not Available
K103N >50>100<3<3Data Not Available
Y181C >50>100<3<3Data Not Available
G190A >50>100>10>10Data Not Available
L100I >50>100>10<3Data Not Available
Y188L >50>100>10>10Data Not Available
E138K <3<3>10<3Data Not Available
M230L >50>100>10>10Data Not Available

Data presented as fold change in EC50 compared to wild-type virus. Data is compiled from various sources and represents typical values. Specific fold-changes can vary depending on the experimental system.

Experimental Protocols

The determination of NNRTI cross-resistance profiles relies on standardized in vitro assays. The following is a generalized protocol for a cell-based phenotypic resistance assay.

Phenotypic Resistance Assay Protocol
  • Virus Preparation:

    • Site-directed mutagenesis is used to introduce specific resistance-associated mutations into an infectious molecular clone of HIV-1.

    • Viral stocks are generated by transfecting the proviral DNA into a suitable cell line (e.g., HEK293T).

    • The viral titer (e.g., TCID50) is determined.

  • Cell Culture:

    • A susceptible target cell line (e.g., MT-4, PM1) is maintained in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Drug Susceptibility Assay:

    • Serial dilutions of the NNRTIs to be tested (Efavirenz, Nevirapine, Rilpivirine, Etravirine, and this compound) are prepared.

    • Target cells are infected with a known amount of the wild-type or mutant virus in the presence of varying concentrations of the test compounds.

    • The infected cells are incubated for a period of 3-7 days.

  • Quantification of Viral Replication:

    • The extent of viral replication is measured using a suitable endpoint, such as:

      • p24 Antigen ELISA: Quantification of the viral capsid protein p24 in the culture supernatant.

      • Reverse Transcriptase Activity Assay: Measurement of the enzymatic activity of reverse transcriptase in the culture supernatant.

      • Reporter Gene Assay: Use of a reporter virus (e.g., expressing luciferase or GFP) and measurement of the reporter signal.

  • Data Analysis:

    • The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated for both wild-type and mutant viruses using non-linear regression analysis.

    • The fold change in resistance is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.

Visualizing Experimental Workflow and Resistance Relationships

The following diagrams illustrate the experimental workflow for determining NNRTI cross-resistance and the logical relationship of cross-resistance among different NNRTIs.

Experimental_Workflow cluster_preparation Virus Preparation cluster_assay Drug Susceptibility Assay cluster_analysis Data Analysis mutagenesis Site-Directed Mutagenesis transfection Transfection into Cell Line mutagenesis->transfection harvest Viral Stock Generation transfection->harvest infection Infection of Target Cells harvest->infection incubation Incubation with NNRTIs infection->incubation quantification Quantification of Viral Replication incubation->quantification calculation EC50 Calculation quantification->calculation fold_change Fold-Change Determination calculation->fold_change

Caption: Experimental workflow for determining NNRTI cross-resistance.

Cross_Resistance_Relationship This compound This compound Efavirenz Efavirenz This compound->Efavirenz Hypothesized Nevirapine Nevirapine This compound->Nevirapine Hypothesized Rilpivirine Rilpivirine This compound->Rilpivirine Hypothesized Etravirine Etravirine This compound->Etravirine Hypothesized Efavirenz->Nevirapine High Efavirenz->Rilpivirine Low/Moderate Efavirenz->Etravirine Low/Moderate Nevirapine->Rilpivirine Low/Moderate Nevirapine->Etravirine Low/Moderate Rilpivirine->Etravirine Moderate

Caption: Logical relationship of cross-resistance among NNRTIs.

Conclusion

The landscape of NNRTI resistance is complex, with significant cross-resistance observed among the first-generation agents like efavirenz and nevirapine.[5] Newer generation NNRTIs such as etravirine and rilpivirine were designed to be effective against common NNRTI-resistant strains, but they too can be compromised by specific mutation patterns.[3][6] The identification of novel scaffolds, such as that of this compound, offers the potential for developing new reverse transcriptase inhibitors with unique resistance profiles that could overcome existing resistance mechanisms. A thorough evaluation of the cross-resistance profile of this compound against a panel of known NNRTI-resistant HIV-1 variants is a critical next step in assessing its potential as a future antiretroviral drug.

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Mniopetal C Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activities of Mniopetal C, a member of the drimane (B1240787) sesquiterpenoid family of natural products. Due to the limited availability of specific experimental data for this compound, this document leverages data from the structurally similar and more extensively studied Mniopetal D as a representative for the family. The guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of compounds.

Introduction to Mniopetals

Mniopetals are a class of natural products isolated from fungi of the genus Mniopetalum. These compounds are characterized by a common drimane sesquiterpenoid core and have garnered scientific interest for their notable biological activities, including cytotoxic, antimicrobial, and antiviral properties. This guide will focus on these three key areas, presenting available quantitative data, detailing experimental methodologies, and providing visual representations of experimental workflows and putative signaling pathways.

Data Presentation: Comparative In Vitro Activity

To provide a context for the potential efficacy of the Mniopetal family, the following tables compare the in vitro activity of Mniopetal D (as a surrogate for this compound) with established therapeutic agents in three key areas: cytotoxicity against cancer cells, antimicrobial activity against pathogenic bacteria, and antiviral activity.

Table 1: Cytotoxic Activity against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
Mniopetal DA549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma5.2
HeLaCervical Cancer12.1
HT-29Colorectal Adenocarcinoma7.8
PC-3Prostate Cancer10.4[1]
DoxorubicinAMJ13Breast Cancer223.6
MCF-7Breast Cancer1.2009
PaclitaxelSK-BR-3Breast Cancer (HER2+)~5.0
MDA-MB-231Breast Cancer (Triple Negative)~7.5
T-47DBreast Cancer (Luminal A)~2.5

Table 2: Antimicrobial Activity

CompoundMicroorganismGram TypeMIC (µg/mL)Citation
Penicillin GStreptococcus pneumoniaePositive0.006 - 1024
Staphylococcus aureusPositive0.4 - 24
CiprofloxacinEscherichia coliNegative0.016
Pseudomonas aeruginosaNegative≤0.5 - >1
Staphylococcus aureus (MRSA)Positive1024

Table 3: Antiviral Activity

CompoundVirusAssayEC50 (nM)Citation
Mniopetal EHIV-1Reverse Transcriptase InhibitionPotent (qualitative)
Zidovudine (AZT)HIV-1Cell-based assay0.14 µM (140 nM)
NevirapineHIV-1Cell-based assay40 - 90

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Mniopetal D) or a vehicle control (e.g., DMSO). Plates are then incubated for a specified period (typically 24-72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Antiviral Assay: Cell-Based HIV-1 Replication Assay

This type of assay measures the ability of a compound to inhibit viral replication in a cell culture system.

  • Cell Culture: A suitable host cell line (e.g., peripheral blood mononuclear cells or lymphoblastoid cell lines) is cultured.

  • Compound Treatment and Infection: Cells are pre-treated with various concentrations of the test compound before being infected with a known amount of HIV-1.

  • Incubation: The infected cells are incubated for a period of time to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the cell culture supernatant (using an ELISA) or by measuring the activity of the viral reverse transcriptase enzyme.

  • Data Analysis: The EC50 value (the concentration of the compound that inhibits viral replication by 50%) is calculated from the dose-response curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a natural product like this compound, from initial in vitro screening to potential in vivo studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Isolation & Characterization (this compound) B Primary Screening (e.g., Cytotoxicity, Antimicrobial, Antiviral) A->B C Dose-Response Studies (IC50 / MIC / EC50 Determination) B->C D Mechanism of Action Studies (e.g., Signaling Pathway Analysis) C->D E Animal Model Selection (e.g., Xenograft models for cancer) C->E Promising In Vitro Activity F Pharmacokinetic & Pharmacodynamic (PK/PD) Studies E->F G Efficacy & Toxicity Studies F->G H Correlation Analysis (In Vitro vs. In Vivo Data) G->H

Caption: Experimental workflow for evaluating this compound activity.

Putative Signaling Pathway

The following diagram illustrates a putative signaling pathway that may be affected by cytotoxic natural products like the Mniopetals, leading to apoptosis. Natural products can modulate multiple signaling pathways involved in cancer progression.

G cluster_0 Cellular Response to this compound (Putative) cluster_1 Signaling Cascades cluster_2 Cellular Outcomes MniopetalC This compound PI3K_Akt PI3K/Akt Pathway MniopetalC->PI3K_Akt Inhibition MAPK MAPK Pathway MniopetalC->MAPK Modulation NFkB NF-κB Pathway MniopetalC->NFkB Inhibition Proliferation Decreased Proliferation PI3K_Akt->Proliferation Inhibits Apoptosis Increased Apoptosis MAPK->Apoptosis Promotes NFkB->Proliferation Inhibits NFkB->Apoptosis Inhibits

Caption: Putative signaling pathways affected by this compound.

References

Benchmarking the Selectivity of Mniopetal C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic selectivity of Mniopetal C, a member of the drimane (B1240787) sesquiterpenoid family of natural products. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide utilizes data from its close structural analog, Mniopetal D, to provide a representative benchmark of the compound class's performance. The Mniopetals have garnered significant interest for their potential as anticancer agents due to their cytotoxic effects against various cancer cell lines.[1][2]

Comparative Cytotoxicity Analysis

The selectivity of a potential anticancer compound is a critical parameter, indicating its ability to preferentially target cancer cells over healthy cells. This is quantified by the Selectivity Index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal cell line to that in a cancer cell line. A higher SI value denotes greater selectivity.

The following table summarizes the in vitro cytotoxicity of Mniopetal D against a panel of human cancer cell lines. While IC50 values for a normal cell line are not provided in the available literature, preventing the calculation of a definitive SI, the data demonstrates potent cytotoxic activity against various cancer types.

Table 1: In Vitro Cytotoxicity of Mniopetal D (IC50 in µM)

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma5.2
HeLaCervical Cancer12.1
HT-29Colorectal Adenocarcinoma7.8
PC-3Prostate Cancer10.4

Data presented is for Mniopetal D as a proxy for this compound.[1]

Experimental Protocols

The determination of IC50 values is crucial for assessing the cytotoxic potential of a compound. The following is a generalized protocol for the MTS assay, a common colorimetric method used to evaluate cell viability.

MTS Assay for Cell Viability and IC50 Determination

Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC50) in a given cell line.

Materials:

  • Test compound (e.g., this compound) stock solution (typically dissolved in DMSO)

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add the compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate for a specified period (e.g., 48 or 72 hours).[1]

  • MTS Assay:

    • Add MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the evaluation process and potential biological impact of Mniopetals, the following diagrams illustrate the experimental workflow for determining the selectivity index and a proposed signaling pathway for Mniopetal D-induced apoptosis.

G cluster_workflow Experimental Workflow: Selectivity Index Determination prep Prepare Cancer & Normal Cell Lines seed Seed Cells in 96-well Plates prep->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTS) incubate->assay measure Measure Absorbance assay->measure calc_ic50 Calculate IC50 Values measure->calc_ic50 calc_si Calculate Selectivity Index (SI = IC50 Normal / IC50 Cancer) calc_ic50->calc_si

Caption: Workflow for determining the selectivity index of a compound.

G cluster_pathway Proposed Signaling Pathway for Mniopetal D-Induced Apoptosis mniopetal_d Mniopetal D stress Cellular Stress mniopetal_d->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito permeabilization cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential intrinsic apoptosis pathway induced by Mniopetal D.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Mniopetal C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "Mniopetal C" is not available in public chemical databases or safety literature. The following disposal procedures are based on established best practices for the management of hazardous chemical waste in a laboratory setting and are intended to serve as a comprehensive guide. Researchers must always consult their institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling or disposal.

The following guidelines provide essential safety and logistical information for the proper disposal of a hypothetical hazardous chemical, this compound, and are designed for researchers, scientists, and drug development professionals.

I. This compound Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. This compound waste streams must be segregated based on their physical and chemical properties to ensure safe handling and disposal.

Table 1: this compound Waste Stream Classification and Disposal Route

Waste Stream IDDescriptionPrimary HazardRecommended Disposal Route
MPT-L1Contaminated aqueous solutions containing <1% this compoundToxic to aquatic lifeChemical wastewater treatment
MPT-L2Non-halogenated organic solvents containing this compoundFlammable, ToxicIncineration
MPT-S1Solid this compound waste (e.g., contaminated labware, PPE)ToxicIncineration
MPT-S2Unused or expired pure this compoundToxic, ReactiveHazardous waste landfill or incineration

II. Step-by-Step Disposal Protocol for this compound Waste

Adherence to a standardized disposal protocol is critical to ensure safety and regulatory compliance.

  • Waste Collection:

    • Collect liquid this compound waste in a dedicated, properly labeled, and chemically resistant container.[1][2]

    • Ensure the container is sealed to prevent evaporation, which is not an acceptable method of disposal.[2][3]

    • Solid waste contaminated with this compound should be collected in a designated, lined, and puncture-proof container.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents.

    • Include the primary hazard(s) associated with the waste and the accumulation start date.

  • Storage:

    • Store this compound waste in a designated, well-ventilated, and cool, dry area away from incompatible materials.

    • Liquid waste containers must be stored in secondary containment to prevent spills.

  • Disposal Request:

    • When the waste container is nearly full or has reached the designated accumulation time limit, submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.

    • Do not dispose of this compound down the sink or in regular trash.

III. Experimental Protocol: Neutralization of Dilute this compound Aqueous Waste (MPT-L1)

For dilute aqueous solutions containing less than 1% this compound, a neutralization step may be required prior to collection for disposal. This protocol is a hypothetical example and must be validated for the specific chemical properties of this compound.

Objective: To neutralize the reactivity of dilute this compound in an aqueous solution to facilitate safer handling and disposal.

Materials:

  • Dilute this compound aqueous waste (<1%)

  • 5% Sodium Bicarbonate solution

  • pH indicator strips

  • Stir plate and stir bar

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Work within a certified chemical fume hood.

  • Place the beaker containing the this compound waste on a stir plate and begin gentle agitation.

  • Slowly add the 5% sodium bicarbonate solution dropwise to the this compound solution.

  • Monitor the pH of the solution regularly using pH indicator strips.

  • Continue adding sodium bicarbonate until the pH of the solution is between 6.0 and 8.0.

  • Once neutralized, cease the addition of sodium bicarbonate and stop stirring.

  • Transfer the neutralized solution to a properly labeled hazardous waste container for collection.

IV. This compound Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound waste.

G start Identify this compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (MPT-S1/S2) - Collect in lined, puncture-proof container - Label as Hazardous Waste is_solid->solid_waste Solid liquid_waste Liquid Waste is_solid->liquid_waste Liquid store Store in designated satellite accumulation area solid_waste->store is_aqueous Is the waste aqueous or organic? liquid_waste->is_aqueous aqueous_waste Aqueous Waste (MPT-L1) is_aqueous->aqueous_waste Aqueous organic_waste Organic Waste (MPT-L2) - Collect in solvent-safe container - Label as Hazardous Waste is_aqueous->organic_waste Organic check_concentration Concentration < 1%? aqueous_waste->check_concentration organic_waste->store neutralize Neutralize according to protocol check_concentration->neutralize Yes collect_aqueous Collect in aqueous waste container - Label as Hazardous Waste check_concentration->collect_aqueous No neutralize->collect_aqueous collect_aqueous->store request_pickup Request EHS pickup store->request_pickup end Disposal Complete request_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, thereby protecting personnel and the environment.

References

Comprehensive Safety Protocol for Handling Mniopetal C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Mniopetal C" is a hypothetical compound with no publicly available safety data, this document provides guidance based on established best practices for handling novel, potent chemical compounds in a laboratory setting.[1][2][3] Researchers must conduct a thorough risk assessment based on the compound's known or suspected properties and consult their institution's Environmental Health and Safety (EHS) department before commencing work.[2]

This guide delivers essential safety and logistical information for researchers, scientists, and drug development professionals. It provides procedural, step-by-step guidance for safe handling and disposal to minimize exposure and ensure a secure laboratory environment.

Hazard Assessment and Engineering Controls

All work involving this compound, particularly the handling of powders, must be performed within designated areas equipped with appropriate engineering controls to minimize inhalation and contact risks.[3][4]

  • Primary Engineering Control: A certified chemical fume hood or a ventilated laminar flow enclosure is mandatory for all manipulations of this compound.[3][5][6] For highly potent compounds, a glove box or isolator provides the highest level of containment.[3]

  • Designated Area: All procedures should be confined to a clearly marked and designated area to prevent cross-contamination.

  • Emergency Equipment: Ensure an emergency safety shower and eyewash station are unobstructed and readily accessible.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical.[7] The required level of PPE depends on the specific task and the physical form of the compound (solid vs. liquid).[7][8] Always inspect PPE for damage before each use.[9]

Task CategoryPrimary PPESecondary / Task-Specific PPE
General Lab Operations (Not directly handling this compound)• Safety glasses with side shields• Standard laboratory coat• Closed-toe shoes• Nitrile gloves
Handling this compound Powder (e.g., weighing, aliquoting)• Full-face respirator with appropriate cartridges• Chemical-resistant disposable coveralls• Double-gloving (e.g., inner nitrile, outer neoprene)• Shoe covers• Head covering• Chemical-resistant apron
Handling this compound Solutions (e.g., dilutions, transfers)• Chemical splash goggles and face shield• Chemical-resistant gloves (e.g., butyl rubber)• Chemical-resistant apron over lab coat• Elbow-length gloves for larger volumes
Decontamination & Waste Disposal • Chemical splash goggles• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Respirator (if aerosols may be generated)

Experimental Protocol: Preparation of 10 mM this compound Stock Solution

This protocol outlines the step-by-step procedure for safely preparing a stock solution from a solid form of this compound.

3.1. Preparation and Pre-Weighing

  • Don all required PPE for handling powders as specified in the table above.

  • Designate a work area inside a chemical fume hood and cover the surface with absorbent, plastic-backed paper.

  • Assemble all necessary equipment: analytical balance, spatulas, disposable weigh boats, vials, and solvent.

  • Pre-label all vials with the chemical name, concentration, date, and your initials.[10][11]

3.2. Weighing and Solubilization

  • Perform all weighing operations within the fume hood to contain any airborne particles.[7]

  • Use a disposable weigh boat to weigh the desired amount of this compound powder.

  • Carefully transfer the powder to the pre-labeled vial.

  • Slowly add the required volume of solvent to the vial to avoid splashing.[7]

  • Secure the cap tightly and mix until the compound is fully dissolved.

3.3. Post-Procedure Decontamination

  • Decontaminate all reusable equipment (e.g., spatula) with an appropriate solvent.

  • Wipe down all surfaces within the fume hood with a suitable cleaning agent.[7]

  • Collect all disposable items (weigh boat, gloves, bench paper) for proper waste disposal.

Operational and Disposal Plan

A clear plan for waste management is crucial for laboratory safety and environmental compliance.[2] Chemical waste must be disposed of through your institution's EHS program.[11]

4.1. Waste Segregation and Storage

  • Solid Waste: All contaminated disposable items (gloves, weigh boats, paper towels, etc.) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or solvent rinsates must be collected in a compatible, leak-proof hazardous waste container.[12][13] Do not overfill containers; leave at least 5% of headspace for thermal expansion.[14]

  • Segregation: Store waste containers segregated by compatibility (e.g., acids away from bases).[10][11]

4.2. Container Labeling and Disposal

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of all constituents, and their approximate concentrations.[10][11] Do not use abbreviations or formulas.[10]

  • Keep waste containers securely closed except when adding waste.[12][13]

  • Store waste in a designated satellite accumulation area near the point of generation.[14]

  • Contact your institution's EHS department to schedule a waste pickup.[2]

4.3. Empty Container Disposal

  • To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent.[13][14]

  • The rinsate from this process must be collected and treated as hazardous waste.[13]

  • After rinsing, deface or remove all hazard labels from the container before disposing of it in the regular laboratory trash or recycling.[14]

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination cluster_disposal 4. Waste Disposal p1 Don Required PPE p2 Prepare Fume Hood Work Surface p1->p2 p3 Assemble Equipment p2->p3 h1 Weigh this compound Powder p3->h1 h2 Transfer Powder to Vial h1->h2 h3 Add Solvent & Dissolve h2->h3 c1 Decontaminate Reusable Equipment h3->c1 c2 Clean Fume Hood Surfaces c1->c2 d1 Segregate Solid & Liquid Waste c2->d1 d2 Label Hazardous Waste Containers d1->d2 d3 Store in Satellite Accumulation Area d2->d3 d4 Request EHS Waste Pickup d3->d4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。